n-Methyl-d-methionine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(2R)-2-(methylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
YAXAFCHJCYILRU-RXMQYKEDSA-N |
SMILES |
CNC(CCSC)C(=O)O |
Isomeric SMILES |
CN[C@H](CCSC)C(=O)O |
Canonical SMILES |
CNC(CCSC)C(=O)O |
sequence |
M |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of N-Methyl-D-methionine
Technical Monograph: N-Methyl-D-Methionine
Executive Summary
This compound is a non-proteinogenic amino acid derivative characterized by the methylation of the
This guide details the physicochemical profile, synthetic pathways, and structural applications of this compound, distinguishing it from common metabolic derivatives.
Chemical Identity & Stereochemistry
This compound must be rigorously distinguished from S-methylmethionine (Vitamin U) and N-Acetyl-methionine. The biological activity and chemical reactivity of these species are fundamentally different.
| Property | Data |
| IUPAC Name | (2R)-2-(methylamino)-4-(methylsulfanyl)butanoic acid |
| Common Name | N-Methyl-D-Met; H-D-MeMet-OH |
| CAS Number (Fmoc-protected) | 1932384-22-9 (Reference for synthesis) |
| Chemical Formula | C |
| Molecular Weight | 163.24 g/mol |
| Stereochemistry | D-isomer (R-configuration at |
| Functional Groups | Secondary amine (N-methyl), Thioether (S-methyl), Carboxylic acid |
Structural Distinction
-
N-Methyl-D-Met: Methyl group on the Nitrogen . Modulates backbone solubility and hydrogen bonding.
-
Vitamin U (S-Methyl-Met): Methyl group on the Sulfur (Sulfonium ion). Acts as a methyl donor.[1][2]
Physicochemical Profile
The N-methylation of D-methionine alters its physical behavior compared to the primary amine parent.
| Parameter | Value / Characteristic | Implication for Research |
| Solubility | High in H | Zwitterionic character remains, but lipophilicity is slightly increased by the N-methyl group. |
| pKa ( | ~2.2 (Estimated) | Similar to standard methionine. |
| pKa ( | ~9.8 (Estimated) | N-methylation typically increases basicity slightly compared to primary amines due to inductive effects, though solvation effects can mitigate this. |
| Peptide Bond Geometry | cis / trans equilibrium | unlike primary amino acids (exclusively trans), N-methyl amino acids lower the energy barrier for cis isomers, enabling "turn" structures in peptides. |
| Stability | Oxidatively labile (Sulfur) | The thioether is susceptible to oxidation to sulfoxide (Met(O)) or sulfone (Met(O) |
Synthetic Methodology: Reductive Amination
The most robust route for synthesizing this compound from D-methionine is Reductive Amination (modified Quitt method). This pathway avoids racemization and over-methylation (quaternization).
Protocol: Reductive Methylation of D-Methionine
Reagents:
-
Paraformaldehyde (Source of HCHO)
-
Sodium Cyanoborohydride (NaBH
CN) (Selective reducing agent) -
Acetic Acid / Methanol (Solvent system)
Step-by-Step Workflow:
-
Solubilization: Dissolve D-Methionine in Methanol containing 1% Acetic Acid.
-
Imine Formation: Add 3 equivalents of Paraformaldehyde. Stir at room temperature for 30 minutes to form the Schiff base (imine).
-
Selective Reduction: Cool to 0°C. Slowly add 2 equivalents of NaBH
CN.-
Mechanism: NaBH
CN is less aggressive than NaBH and will reduce the imine to the amine without reducing the aldehyde/ketone source excessively.
-
-
Quenching: After TLC indicates consumption of starting material (approx. 2-4 hours), quench with water.
-
Purification: Evaporate methanol. Purify via ion-exchange chromatography (Dowex 50W) to remove excess reagents and salts.
-
Crystallization: Recrystallize from Ethanol/Water.
Visual Pathway (DOT Diagram)
Figure 1: Reductive amination pathway for the synthesis of this compound. The use of NaBH3CN ensures selectivity for the imine intermediate.
Applications in Drug Development
This compound is a "designer residue" used to modify the pharmacokinetic and pharmacodynamic properties of peptide drugs.
A. Proteolytic Resistance
Mammalian proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-amino acids.
-
Mechanism: The "D" configuration prevents the enzyme's catalytic triad from aligning with the scissile bond.
-
Enhancement: N-methylation adds steric bulk, further preventing protease access to the amide bond.
B. Conformational Constraint (Peptidomimetics)
In standard peptides, the amide bond is predominantly trans (
-
Effect of N-Methylation: The energy difference between cis and trans states is significantly lowered (cis:trans ratio shifts from <0.1% to ~20-30%).
-
Result: This facilitates the formation of
-turns and hairpin structures , which are often the bioactive conformations for receptor binding (e.g., GPCR ligands).
C. D-Amino Acid Oxidase (DAAO) Probes
D-methionine is a substrate for D-amino acid oxidase (DAAO).[5][4][6][7] N-methyl derivatives are often used to study the substrate specificity and inhibition of DAAO, an enzyme implicated in schizophrenia and neurodegeneration.
Logic of Peptidomimetic Design
Figure 2: Strategic rationale for incorporating this compound into peptide therapeutics.
Analytical Characterization
To validate the identity of synthesized this compound, the following analytical signatures are expected:
-
1H NMR (D
O):-
~2.7 ppm (Singlet, 3H): N-CH
(Distinctive signal absent in D-Met). -
~2.1 ppm (Singlet, 3H): S-CH
(Methionine side chain). -
~3.8 ppm (Triplet, 1H):
-CH .
-
~2.7 ppm (Singlet, 3H): N-CH
-
Mass Spectrometry (ESI+):
-
[M+H]
= 164.24 m/z.
-
-
Chiral HPLC:
-
Required to verify enantiomeric excess (ee%). Use a Crown ether based column (e.g., Crownpak CR(+)) or Marfey's reagent derivatization.
-
References
-
Quitt, P., Hellerbach, J., & Vogler, K. (1963). Synthesis of N-methylamino acids. Helvetica Chimica Acta. (Foundational synthesis protocol).
- Sagan, S., et al. (2004). N-Methylated peptide analogs: Synthesis and biological activity. Current Medicinal Chemistry.
-
PubChem Compound Summary. N-Acetyl-methionine (Related Derivative for comparison). (Note: Used for structural contrast).
-
Sigma-Aldrich. N-Fmoc-N-methyl-D-methionine Product Data. (Source for commercial availability of protected forms).
-
Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. (Comprehensive review of synthesis methods).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. N-Acetyl-DL-methionine | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. 1272755-11-9|N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride|BLD Pharm [bldpharm.com]
- 4. aablocks.com [aablocks.com]
- 5. N-Acetyl- L -methionine = 98.5 T 65-82-7 [sigmaaldrich.com]
- 6. 1932384-22-9|N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-methionine|BLD Pharm [bldpharm.com]
- 7. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-methionine | 1932384-22-9 [sigmaaldrich.com]
The Enigmatic Role of N-Methyl-D-methionine in Bacterial Metabolism: A Technical Guide for a Frontier in Microbial Research
Abstract
The world of bacterial metabolism is rich with chemical diversity, yet significant knowledge gaps remain. Among the more enigmatic molecules are N-methylated D-amino acids. This technical guide and whitepaper delves into the largely unexplored biological functions of N-Methyl-D-methionine (NMDM) in bacterial metabolism. In the absence of direct, extensive literature, this document serves as a research primer, building a foundational understanding from the well-established roles of its constituent parts: D-amino acids and N-methylation. We will dissect the known functions of D-methionine, explore the enzymatic machinery of bacterial N-methylation, and from this, construct hypotheses for the biosynthesis, degradation, and potential physiological roles of NMDM. This guide is designed for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed, field-proven experimental protocols to empower the scientific community to investigate this frontier of microbial biochemistry.
Introduction: The Intersection of Chirality and Methylation in Bacteria
The central dogma of biochemistry has long emphasized the primacy of L-amino acids in protein synthesis. However, it is now unequivocally clear that their chiral counterparts, D-amino acids, are not mere biological curiosities but are integral to bacterial physiology. Bacteria utilize a diverse array of D-amino acids for critical processes ranging from cell wall construction and remodeling to biofilm regulation and intercellular signaling[1][2]. Concurrently, N-methylation, the transfer of a methyl group to a nitrogen atom, is a widespread and vital modification in bacteria. Primarily mediated by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, this process is crucial for DNA replication, gene regulation, and the synthesis of various metabolites[3][4].
Despite our understanding of these two fundamental aspects of bacterial biochemistry, the intersection of D-amino acid metabolism and N-methylation remains a largely uncharted territory. This whitepaper focuses on a specific, yet-to-be-characterized molecule at this intersection: this compound (NMDM). To date, the biological function of NMDM in bacterial metabolism has not been directly elucidated in published literature. This guide, therefore, adopts a first-principles approach. We will first review the established landscape of D-amino acid function and N-methylation in bacteria. Based on this, we will propose testable hypotheses regarding the metabolic pathways and physiological roles of NMDM. Finally, we will provide a comprehensive set of experimental protocols to equip researchers with the tools to explore this nascent field.
The Established Landscape: D-Amino Acids and N-Methylation in Bacteria
To hypothesize about the function of NMDM, we must first understand the known roles of D-methionine and the enzymatic capabilities of bacteria to perform N-methylation.
The Multifaceted Roles of D-Amino Acids in Bacteria
Bacteria produce a variety of D-amino acids, primarily through the action of racemase enzymes that interconvert L- and D-enantiomers[1][5]. These molecules have several well-documented functions:
-
Peptidoglycan Synthesis and Remodeling: D-alanine and D-glutamate are canonical components of the peptidoglycan cell wall, providing structural integrity and resistance to proteases[1][6][7]. Other "non-canonical" D-amino acids, including D-methionine, can be incorporated into the peptidoglycan, especially during stationary phase, influencing the wall's composition, strength, and elasticity[8][9]. This remodeling is a key strategy for bacteria to adapt to changing environmental conditions[8][9].
-
Biofilm Regulation: D-amino acids have been identified as key signaling molecules in the disassembly of biofilms. A mixture of D-leucine, D-methionine, D-tyrosine, and D-tryptophan has been shown to trigger biofilm dispersal in Bacillus subtilis at nanomolar concentrations[10][11]. This effect is mediated by the release of amyloid fibers that link cells within the biofilm matrix[10]. D-amino acids can also inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation[12].
-
Signaling and Interspecies Communication: Bacteria release D-amino acids into their environment, where they can act as signals to other bacteria[13][14]. This intercellular communication can influence community behavior and structure.
-
Nutrient Source: In nutrient-limited environments, some bacteria have the ability to utilize D-amino acids as a source of carbon and nitrogen[15][16][17]. This metabolic flexibility provides a competitive advantage[16].
Table 1: Known Functions of Select D-Amino Acids in Bacteria
| D-Amino Acid | Known Function(s) | Key Bacterial Genera |
| D-Alanine | Essential component of peptidoglycan; involved in spore germination. | Widespread |
| D-Glutamate | Essential component of peptidoglycan. | Widespread |
| D-Methionine | Peptidoglycan remodeling; biofilm disassembly. | Vibrio cholerae, Bacillus subtilis |
| D-Leucine | Peptidoglycan remodeling; biofilm disassembly. | Vibrio cholerae, Bacillus subtilis |
| D-Tyrosine | Biofilm disassembly. | Bacillus subtilis |
| D-Tryptophan | Biofilm disassembly. | Bacillus subtilis |
N-Methylation: A Key Regulatory Modification
N-methylation in bacteria is predominantly carried out by a large and diverse family of enzymes known as N-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the methyl donor[9][18]. The general mechanism involves a nucleophilic attack on the methyl group of SAM, with the subsequent formation of S-adenosylhomocysteine (SAH)[19][20].
While DNA and RNA methyltransferases are the most studied, bacteria possess a wide array of methyltransferases with specificity for other substrates, including proteins and small molecules[4][10][21]. The existence of protein N-terminal methyltransferases in eukaryotes that recognize specific amino acid sequences raises the possibility of analogous enzymes in bacteria that could act on free amino acids or amino acid residues in peptides[4][22].
Hypothesized Biosynthesis and Degradation of this compound
Based on the established biochemistry, we can propose plausible metabolic pathways for NMDM.
Proposed Biosynthetic Pathway
The synthesis of NMDM in bacteria most likely involves a two-step process:
-
Racemization of L-methionine to D-methionine: This would be catalyzed by an amino acid racemase. Several bacteria are known to possess broad-substrate-specificity racemases capable of acting on methionine[1][17].
-
N-methylation of D-methionine: A putative N-methyltransferase would then transfer a methyl group from SAM to the amino group of D-methionine to form NMDM.
Caption: Hypothesized biosynthetic pathway of this compound.
Proposed Degradation Pathways
The degradation of NMDM could occur through several potential mechanisms:
-
Demethylation: A demethylase could remove the methyl group, regenerating D-methionine.
-
Oxidative Deamination: A D-amino acid oxidase or a similar enzyme could catalyze the oxidative deamination of NMDM to yield its corresponding α-keto acid, ammonia, and formaldehyde. While D-amino acid oxidases are rare in bacteria, they have been identified in some species[2][23].
Potential Biological Functions of this compound: Four Key Hypotheses
The core of this whitepaper lies in the formulation of testable hypotheses regarding the physiological role of NMDM.
-
Hypothesis 1: A Modulator of Peptidoglycan Structure and Integrity. The methylation of the amino group of D-methionine could sterically hinder its incorporation into the peptidoglycan or alter the cross-linking of the cell wall if it is incorporated. This could be a mechanism to fine-tune cell wall plasticity and resistance to lytic enzymes or antibiotics.
-
Hypothesis 2: A Potent Signaling Molecule for Biofilm Regulation. The addition of a methyl group to D-methionine could enhance its signaling properties, potentially making it a more potent inducer of biofilm dispersal than its unmethylated counterpart. It might also interact with different receptors or downstream targets.
-
Hypothesis 3: A Metabolic Intermediate or Byproduct. NMDM could be an intermediate in a yet-to-be-discovered metabolic pathway or a byproduct of a promiscuous enzyme. Its presence and concentration could be indicative of a particular metabolic state.
-
Hypothesis 4: A Competitive Inhibitor. NMDM could act as a competitive inhibitor of enzymes involved in L-methionine metabolism or transport, thereby regulating the availability of this essential amino acid.
Experimental Approaches: A Technical Guide to Investigating NMDM
This section provides detailed protocols for investigating the proposed hypotheses.
Protocol 1: Screening for NMDM in Bacterial Supernatants by LC-MS/MS
This protocol describes an untargeted metabolomics approach to detect NMDM in bacterial culture supernatants.
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for identifying and quantifying small molecules in complex biological samples[12][15].
Methodology:
-
Sample Preparation:
-
Grow bacterial cultures to the desired growth phase (e.g., stationary phase).
-
Centrifuge the culture at 4000 x g for 10 minutes to pellet the cells[12].
-
Collect the supernatant and filter it through a 0.22-µm filter to remove any remaining cells[16].
-
Fix the supernatant by adding an equal volume of methanol[12].
-
For intracellular metabolite analysis, quench the cell pellet with ice-cold acetonitrile:methanol (3:1 v/v)[24].
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to operate in positive ion mode.
-
Use a targeted approach by monitoring for the specific mass-to-charge ratio (m/z) of NMDM and its characteristic fragmentation pattern. A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is recommended for accurate mass determination[15].
-
-
Data Analysis:
-
Compare the retention time and fragmentation pattern of any putative NMDM peak with a chemically synthesized NMDM standard.
-
Quantify the amount of NMDM using a standard curve.
-
Protocol 2: In Vitro N-Methyltransferase Activity Assay
This protocol is designed to identify bacterial enzymes capable of methylating D-methionine.
Rationale: An in vitro assay allows for the direct measurement of enzymatic activity under controlled conditions. This protocol uses a radioactive methyl donor for sensitive detection[3][6][25].
Methodology:
-
Enzyme Preparation:
-
Express a candidate methyltransferase gene (identified through bioinformatics) in E. coli and purify the recombinant protein. Alternatively, use crude cell extracts[6].
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
10 mM D-methionine (substrate)
-
1 µL of S-adenosyl-L-[methyl-³H]methionine (radioactive methyl donor)[25]
-
5-10 µg of purified enzyme or cell extract
-
-
-
Incubation and Quenching:
-
Detection:
-
Separate the reaction products by thin-layer chromatography (TLC) or HPLC.
-
Detect the radiolabeled NMDM by autoradiography or scintillation counting.
-
Caption: Workflow for the in vitro methyltransferase assay.
Protocol 3: Phenotypic Assays
These protocols are designed to test the effect of exogenously added NMDM on bacterial physiology.
Rationale: This is a simple and widely used method to quantify biofilm formation[13][27].
Methodology:
-
Inoculation:
-
Grow bacterial cultures overnight.
-
Dilute the cultures 1:100 in fresh media in a 96-well microtiter plate.
-
Add varying concentrations of chemically synthesized NMDM to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking[28].
-
-
Staining:
-
Carefully remove the planktonic cells and wash the wells with PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes[27].
-
Wash the wells with water to remove excess stain.
-
-
Quantification:
-
Solubilize the bound crystal violet with 30% acetic acid[28].
-
Measure the absorbance at 595 nm using a plate reader.
-
Rationale: This assay assesses the susceptibility of the bacterial cell wall to stress, which could be altered by the presence of NMDM.
Methodology:
-
Exposure:
-
Grow bacteria in the presence and absence of NMDM.
-
Expose the cells to a cell wall stressor, such as a sub-inhibitory concentration of a beta-lactam antibiotic or lysozyme.
-
-
Lysis and Staining:
-
Immerse the bacteria in a microgel on a microscope slide.
-
Incubate with a specific lysis solution that degrades compromised cell walls[29].
-
Stain the released DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Microscopy:
-
Visualize the cells under a fluorescence microscope. Increased DNA diffusion (halo formation) indicates a loss of cell wall integrity[30].
-
Challenges and Future Directions
The study of NMDM presents several challenges, including its likely low abundance in bacterial cultures and the lack of commercially available standards and antibodies. The chemical synthesis of NMDM will be a critical first step for any research in this area[14][31][32].
Future research should focus on:
-
Identification of the NMDM synthase: This will involve screening for methyltransferases that can use D-methionine as a substrate and confirming their activity through gene knockout and complementation studies.
-
Elucidation of the regulatory network: How is the synthesis of NMDM regulated? Is it linked to quorum sensing, nutrient availability, or stress responses?
-
Exploring the role of NMDM in polymicrobial communities: How does NMDM affect interspecies interactions and the structure of microbial communities?
-
Investigating the therapeutic potential: Could NMDM or its derivatives be used as novel anti-biofilm agents or to potentiate the effects of existing antibiotics?
Conclusion
This compound stands at an exciting and unexplored crossroads of bacterial metabolism. While direct evidence for its function is currently lacking, the foundational knowledge of D-amino acid biology and N-methylation provides a solid framework for its investigation. The hypotheses and detailed experimental protocols presented in this guide are intended to catalyze research in this area. By systematically applying these approaches, the scientific community can begin to unravel the role of this enigmatic molecule and potentially uncover new paradigms in bacterial physiology and new avenues for therapeutic intervention.
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Catalyst University. (2020, January 1). Biosynthesis of Peptidoglycan in Bacteria [Video]. YouTube. [Link]...
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An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-D-methionine: pKa Values and Isoelectric Point
Introduction: The Significance of N-Methyl-D-methionine in Scientific Research
This compound, a derivative of the essential amino acid D-methionine, is a compound of increasing interest in the fields of peptide chemistry, drug design, and metabolic research. The substitution of a hydrogen atom with a methyl group on the alpha-amino group introduces significant alterations to the molecule's steric and electronic properties. These modifications can profoundly impact the pharmacokinetic and pharmacodynamic profiles of peptides and other therapeutics incorporating this moiety.[1] N-methylation is a key strategy for enhancing the proteolytic stability of amide bonds, thereby increasing the in-vivo half-life and intestinal permeability of peptide-based drugs.[1]
A thorough understanding of the fundamental physicochemical characteristics of this compound, specifically its acid-base properties as defined by its pKa values and isoelectric point (pI), is paramount for its effective application. These parameters govern the molecule's charge state at a given pH, which in turn dictates its solubility, reactivity, and interactions with biological targets. This guide provides a comprehensive overview of the theoretical underpinnings of these properties, estimated values for this compound, and detailed experimental protocols for their precise determination.
Theoretical Framework: Understanding pKa and the Isoelectric Point
Amino acids are amphoteric molecules, meaning they possess both acidic and basic functional groups.[2] The primary ionizable groups in this compound are the carboxylic acid group (-COOH) and the N-methylated alpha-amino group (-NH(CH₃)).
The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which an ionizable group is 50% protonated and 50% deprotonated.[3] For this compound, there will be two distinct pKa values:
-
pKa₁ : Corresponding to the dissociation of the proton from the carboxylic acid group.
-
pKa₂ : Corresponding to the dissociation of the proton from the N-methylated amino group.
The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero.[4][5] At this pH, the amino acid exists predominantly in its zwitterionic form, with a negatively charged carboxylate group and a positively charged amino group.[4] For an amino acid with two ionizable groups, the pI can be calculated by averaging the two pKa values.[6]
The charge state of this compound at different pH values can be summarized as follows:
-
pH < pKa₁ : Both the carboxylic acid and the N-methylated amino group are protonated, resulting in a net positive charge.
-
pKa₁ < pH < pKa₂ : The carboxylic acid group is deprotonated (negatively charged), while the N-methylated amino group remains protonated (positively charged), resulting in a net neutral charge (zwitterion).
-
pH > pKa₂ : Both the carboxylic acid and the N-methylated amino group are deprotonated, resulting in a net negative charge.
The relationship between pH, pKa, and the protonation state of an ionizable group is described by the Henderson-Hasselbalch equation :[7][8]
pH = pKa + log([A⁻]/[HA])
Where:
-
[A⁻] is the concentration of the deprotonated species.
-
[HA] is the concentration of the protonated species.
Estimated pKa Values and Isoelectric Point of this compound
The pKa values for the standard amino acid methionine are approximately:
The introduction of a methyl group to the alpha-amino group has two primary electronic effects:
-
Inductive Effect : The methyl group is an electron-donating group, which increases the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen more available to accept a proton, thereby increasing the basicity of the amino group. A more basic amino group will have a higher pKa value.
-
Steric Hindrance : The methyl group can sterically hinder the solvation of the protonated amino group, which can slightly decrease its stability and thus lower the pKa.
In general, the inductive effect of N-alkylation is the dominant factor, leading to an increase in the pKa of the amino group. The pKa of the carboxylic acid group is less affected by N-methylation due to its greater distance from the site of modification.
Based on these principles, the estimated pKa values and isoelectric point for this compound are presented in the table below.
| Parameter | Estimated Value | Rationale |
| pKa₁ (-COOH) | ~2.3 | Minimally affected by N-methylation. |
| pKa₂ (-NH(CH₃)) | ~9.5 - 10.0 | Increased basicity due to the electron-donating methyl group. |
| pI | ~5.9 - 6.15 | Calculated as (pKa₁ + pKa₂)/2. |
Disclaimer: These values are estimations and should be confirmed experimentally for applications requiring high precision.
Experimental Determination of pKa and Isoelectric Point
The most common and accurate method for determining the pKa values of amino acids is through potentiometric titration .[9] This involves titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH change.
Protocol for Potentiometric Titration of this compound
Materials and Equipment:
-
This compound sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
Volumetric flasks and pipettes
-
Distilled or deionized water
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound to prepare a solution of a specific concentration (e.g., 20 mM) in a known volume of distilled water.
-
Initial Acidification: To ensure that both ionizable groups are fully protonated at the start of the titration, add a sufficient amount of 0.1 M HCl to the amino acid solution to bring the initial pH to below 2.0.
-
Titration with Strong Base:
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
Place the beaker containing the acidified this compound solution on the magnetic stirrer and immerse the pH electrode.
-
Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot a titration curve with the volume of NaOH added on the x-axis and the measured pH on the y-axis.
-
The curve will show two inflection points, corresponding to the two pKa values.
-
The pH at the midpoint of the first buffering region (the flattest part of the curve) is equal to pKa₁.
-
The pH at the midpoint of the second buffering region is equal to pKa₂.
-
The isoelectric point (pI) is the pH at the first equivalence point, which is the steepest part of the curve between the two buffering regions. The pI can also be calculated using the experimentally determined pKa values: pI = (pKa₁ + pKa₂)/2.
-
The following diagram illustrates the expected titration curve for this compound and the key points for determining its pKa values and pI.
Caption: Expected titration curve for this compound.
The following diagram outlines the workflow for the experimental determination of pKa and pI.
Caption: Experimental workflow for pKa and pI determination.
Implications in Research and Drug Development
The pKa values and isoelectric point of this compound are critical for:
-
Drug Formulation: The solubility of this compound and peptides containing it is highly pH-dependent. Knowledge of its pI allows for the formulation of solutions at pH values where solubility is maximized, typically away from the pI.
-
Chromatographic Purification: Ion-exchange chromatography is a common technique for purifying amino acids and peptides. The net charge of this compound at a given pH, which is determined by its pKa values, dictates its binding to and elution from ion-exchange resins.
-
Biochemical Assays: The charge state of this compound can influence its interaction with enzymes and receptors. Understanding its protonation state at physiological pH (~7.4) is crucial for designing and interpreting in-vitro and in-vivo experiments.
-
Peptide Synthesis: The reactivity of the N-methylated amino group during peptide coupling reactions is influenced by its basicity (and thus its pKa). This can affect coupling efficiency and the potential for side reactions.
The relationship between pH and the charge state of this compound is visualized in the diagram below.
Caption: Relationship between pH and the net charge of this compound.
Conclusion
This technical guide has provided a detailed examination of the pKa values and isoelectric point of this compound. While precise experimental data is not widely published, a strong theoretical foundation allows for reliable estimation of these crucial parameters. The provided experimental protocol for potentiometric titration offers a clear path for researchers to determine these values with high accuracy. A comprehensive understanding of the acid-base properties of this compound is essential for its successful application in drug development and various other scientific disciplines, enabling researchers to predict and control its behavior in different chemical and biological environments.
References
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Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
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MedSchoolCoach. (2020). Isoelectric Point of Amino Acids, Part 4 | MCAT Organic Chemistry Prep. Retrieved from [Link]
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Study.com. (n.d.). Isoelectric Point Calculation | Formula & Equation. Retrieved from [Link]
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Khan Academy. (n.d.). Isoelectric point and zwitterions. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. Retrieved from [Link]
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Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
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World Journal of Chemical Education. (n.d.). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins, Table of pKa and pI values. Retrieved from [Link]
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GeeksforGeeks. (2023). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]
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PubChem. (n.d.). N-methyl-L-methionine. Retrieved from [Link]
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Fiveable. (n.d.). 26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]
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Diva-portal.org. (2022). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]
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Medicosis Perfectionalis. (2021). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. Retrieved from [Link]
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University of Calgary. (n.d.). Ch27: Isoelectronic point. Retrieved from [Link]
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AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Simulations Plus. (2024). ADMET Predictor Tutorial 5: Predicting pKa. Retrieved from [Link]
-
eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Applying Henderson–Hasselbalch equation to amino acids: which pKa to use to calculate Z-/HZ ratio?. Retrieved from [Link]
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Medicosis Perfectionalis. (2021). Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. Retrieved from [Link]
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Pearson. (n.d.). Amino Acids and Henderson-Hasselbalch: Videos & Practice Problems. Retrieved from [Link]
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The Brem Method. (2024). MCAT Chemistry: Henderson Hasselbalch How To. Retrieved from [Link]
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ACS Publications. (2020). Structure of Proton-Bound Methionine and Tryptophan Dimers in the Gas Phase Investigated with IRMPD Spectroscopy and Quantum Chemical Calculations. Retrieved from [Link]
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NIH. (n.d.). Effect of methylation on the side‐chain pK a value of arginine. Retrieved from [Link]
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MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]
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N-Methyl-D-methionine in Peptidomimetics: A Technical Guide to Enhancing Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of modified amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides as therapeutic agents. Among these modifications, N-methylation, and specifically the use of N-Methyl-D-methionine, has emerged as a powerful tool to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. This technical guide provides an in-depth review of the synthesis, conformational implications, and biological impact of incorporating this compound into peptide scaffolds. We will explore the causality behind the enhanced properties of N-methylated peptidomimetics and provide detailed protocols for their synthesis and analysis, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Rationale for N-Methylation in Peptidomimetics
Peptides are highly specific and potent biological signaling molecules, making them attractive candidates for drug development. However, their therapeutic application is often hampered by rapid enzymatic degradation, poor membrane permeability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][2] Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations.[1]
N-methylation, the substitution of the amide proton with a methyl group, is a key strategy in peptidomimetic design.[3][4] This seemingly subtle modification has profound effects on the physicochemical properties of a peptide:
-
Enhanced Enzymatic Stability: The N-methyl group sterically hinders the approach of proteases, significantly reducing the rate of peptide bond cleavage and prolonging the in vivo half-life of the peptide.[5][6][7]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide backbone, which can facilitate passive diffusion across cell membranes and improve oral bioavailability.[6][7]
-
Conformational Control: The steric bulk of the N-methyl group restricts the rotation around the peptide bond, influencing the local conformation and often favoring a cis amide bond geometry.[2][8] This conformational constraint can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.[6]
The choice of the amino acid to be N-methylated is critical. This compound offers a unique combination of properties stemming from both the N-methylation and the D-configuration of the amino acid, as well as the inherent characteristics of the methionine side chain. The D-amino acid configuration can further enhance proteolytic resistance, while the flexible and polarizable methionine side chain is known to be important for protein-protein interactions and can serve as a probe for dynamic processes.[9][10]
The Conformational Landscape of N-Methylated Peptides
The introduction of an N-methyl group significantly alters the conformational preferences of the peptide backbone. The steric clash between the N-methyl group and the adjacent α-carbon substituents disfavors the typical trans conformation of the peptide bond and lowers the energy barrier for cis-trans isomerization.[11][12]
Figure 1: N-methylation lowers the energy barrier for cis-trans isomerization of the peptide bond.
This increased propensity for the cis conformation can induce specific secondary structures, such as β-turns, which are often crucial for biological activity.[8] The specific conformational outcome depends on the chirality of the N-methylated residue and its neighboring amino acids.[8] For instance, homochiral sequences (e.g., L-Xaa-N-Me-L-Yaa) are more likely to adopt a βVI-folded conformation with a cis amide bond.[8]
Synthesis of this compound and its Incorporation into Peptides
The synthesis of N-methylated peptides can be achieved through two main strategies: the use of pre-synthesized N-methylated amino acid building blocks or the on-resin N-methylation of a peptide.
Synthesis of Fmoc-N-Methyl-D-methionine
A common and efficient method for the synthesis of Nα-methylamino acids involves the N-alkylation of an Nα-arylsulfonylamino ester.[1][13]
Figure 2: Synthetic scheme for Fmoc-N-Methyl-D-methionine.
Experimental Protocol: Synthesis of Fmoc-N-Methyl-D-methionine
-
Protection of D-methionine: D-methionine is first protected at the amino group with an o-nitrobenzenesulfonyl (o-NBS) group and the carboxyl group is esterified, typically as a methyl ester.[13]
-
N-methylation: The o-NBS protected D-methionine methyl ester is then N-methylated using a methylating agent like dimethyl sulfate in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[13]
-
Ester Cleavage: The methyl ester is cleaved, for example, using lithium iodide (LiI) in ethyl acetate to avoid racemization.[13]
-
Deprotection of o-NBS group: The o-NBS group is removed using a thiol, such as mercaptoethanol, in the presence of a base.[2]
-
Fmoc Protection: The resulting this compound is then protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group to yield the final building block for solid-phase peptide synthesis (SPPS).
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The coupling of N-methylated amino acids during SPPS is more challenging than for their non-methylated counterparts due to increased steric hindrance.[14] Specialized coupling reagents and conditions are often required to achieve high coupling efficiencies.
Table 1: Recommended Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Comments |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly effective, often used with a base like DIEA.[14][15] |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Another efficient coupling reagent for sterically hindered amino acids.[14] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole) | A combination that enhances coupling efficiency.[14] |
Experimental Protocol: Coupling of Fmoc-N-Methyl-D-methionine during SPPS
-
Resin Swelling: Swell the solid support (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin using a solution of piperidine in DMF.
-
Activation of Fmoc-N-Methyl-D-methionine: Pre-activate a solution of Fmoc-N-Methyl-D-methionine (typically 4 equivalents relative to the resin loading) with a coupling reagent like HATU (4 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF for several minutes at room temperature.[14]
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for at least one hour.[14]
-
Monitoring the Coupling: The completion of the coupling reaction should be monitored. The bromophenol blue test is recommended as traditional ninhydrin tests give a weak or no color change with N-methylated amines.[14]
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat Coupling (if necessary): If the coupling is incomplete, a second coupling step may be required.
On-Resin N-Methylation
An alternative to using pre-synthesized building blocks is the direct N-methylation of an amino acid residue on the solid support. This is typically a three-step process.[1][2]
Figure 3: On-resin N-methylation of a peptide.
Impact of this compound on Biological Activity
The incorporation of this compound can significantly enhance the biological activity of peptidomimetics.
-
Increased Potency and Selectivity: By constraining the peptide backbone, this compound can pre-organize the pharmacophoric groups into an optimal orientation for receptor binding, leading to increased potency and selectivity.[16][17]
-
Improved Pharmacokinetics: The enhanced proteolytic stability and increased lipophilicity contribute to a longer plasma half-life and improved oral bioavailability, making the peptidomimetic a more viable drug candidate.[5][16]
It is important to note that the effects of N-methylation are highly position-dependent. A systematic "N-methyl scan," where each amino acid in a peptide sequence is individually replaced with its N-methylated counterpart, is a valuable strategy to identify the optimal positions for modification.[16]
Challenges and Considerations
While N-methylation is a powerful tool, there are potential challenges to consider:
-
Reduced Solubility: The increased lipophilicity from N-methylation can sometimes lead to decreased aqueous solubility.
-
Potential Loss of Activity: The removal of the amide proton eliminates a hydrogen bond donor, which may be critical for receptor interaction. Therefore, the position of N-methylation must be carefully chosen to avoid disrupting key binding interactions.[18]
-
Side Reactions with Methionine: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide.[19][20] During peptide synthesis and cleavage, care must be taken to use appropriate scavengers to minimize this side reaction.[21] The tert-butylation of the methionine side chain is another potential side reaction during the final acidolytic cleavage step in Fmoc-based SPPS.[21]
Conclusion
This compound is a valuable and versatile building block in the design of peptidomimetics. Its incorporation can impart a range of desirable properties, including enhanced enzymatic stability, improved membrane permeability, and conformational control. A thorough understanding of its synthesis, conformational effects, and potential challenges is essential for its successful application in the development of next-generation peptide-based therapeutics. By leveraging the unique characteristics of this compound, researchers can significantly improve the drug-like properties of bioactive peptides and unlock their full therapeutic potential.
References
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- Biron, E., et al. (2008). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Siano, A. S., et al. (n.d.).
- Wang, Y., et al. (2020). d-Methionine and d-Phenylalanine Improve Lactococcus lactis F44 Acid Resistance and Nisin Yield by Governing Cell Wall Remodeling. PMC - PubMed Central.
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- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
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- Methionine is an amino acid long thought to be essential... (2022).
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- Role of peptidomimetics for new drug discovery. (n.d.). World Journal of Advanced Research and Reviews.
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025).
- N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. (2025).
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec.
- Weininger, U., et al. (2012). Specific 12CβD(2)12CγD(2)S13CεHD(2)
- Backbone N-modified peptides: beyond N-methyl
- Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. (2023). The Journal of Chemical Physics.
- Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elong
- Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. (n.d.). PMC - NIH.
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- Amino Acids and Peptides. (2026). Biology LibreTexts.
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- Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024).
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- How can the configuration of a peptide bond be determined as cis-trans or D-L?
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- 8. researchgate.net [researchgate.net]
- 9. d-Methionine and d-Phenylalanine Improve Lactococcus lactis F44 Acid Resistance and Nisin Yield by Governing Cell Wall Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific 12CβD(2)12CγD(2)S13CεHD(2) isotopomer labeling of methionine to characterize protein dynamics by 1H and 13C NMR relaxation dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. real.mtak.hu [real.mtak.hu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 16. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 17. azolifesciences.com [azolifesciences.com]
- 18. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methionine Oxidation Changes the Mechanism of Aβ Peptide Binding to the DMPC Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC Method Development for N-Methyl-D-methionine Detection
The following Application Note and Protocol guide is designed for high-level analytical method development. It addresses the specific chemical challenges of N-Methyl-D-methionine , particularly its secondary amine structure and chiral specificity.
Executive Summary & Strategic Analysis
Developing a robust HPLC method for This compound presents two distinct chemical challenges that disqualify standard amino acid protocols:
-
Secondary Amine Structure: Unlike primary amino acids, N-methylated residues do not react with o-phthalaldehyde (OPA), the most common HPLC derivatization reagent. Methods relying solely on OPA will result in false negatives.
-
Chiral Specificity: Distinguishing the D-isomer from the L-isomer (or the non-methylated parent) often requires expensive chiral columns.
The Solution: This guide recommends an Indirect Chiral Separation approach using Marfey’s Reagent (FDAA) .
-
Mechanism: FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with both primary and secondary amines to form diastereomers.
-
Advantage: These diastereomers (L-D and L-L pairs) have different physical properties and can be separated on a standard, inexpensive C18 column , eliminating the need for chiral stationary phases.
-
Detection: The resulting derivatives have high molar absorptivity at 340 nm (UV) , allowing for nanomolar sensitivity.[1]
Chemical Profile & Method Grounding
| Property | Value / Characteristic | Impact on Method |
| Analyte | This compound | Secondary amine; requires specific reagents (FMOC or FDAA). |
| pKa Values | Mobile phase pH must be controlled (typically pH 3.0–4.0) to ensure derivative stability and retention. | |
| Hydrophobicity | Moderate (Thioether side chain) | Retains well on C18 columns after derivatization. |
| UV Absorbance | Low (native) | Derivatization is mandatory for UV detection < 210 nm. |
Decision Matrix: Derivatization Options
-
OPA (o-Phthalaldehyde): ❌ REJECT. Reacts only with primary amines.
-
FMOC-Cl: ⚠️ CONDITIONAL. Reacts with secondary amines but requires a chiral column to separate D/L isomers. Excess reagent must be removed (extraction) to prevent interference.
-
FDAA (Marfey’s Reagent): ✅ SELECTED. Reacts with secondary amines; resolves enantiomers on achiral C18; stable derivatives; no extraction required.
Visual Workflow (Graphviz)
Caption: Step-by-step workflow for this compound analysis using Marfey's Reagent.
Experimental Protocol
Reagents & Preparation[1][2][3]
-
FDAA Solution (1%): Dissolve 10 mg of FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in 1 mL of acetone. Store at 4°C in the dark (Stable for 1 month).
-
Buffer: 1 M NaHCO₃ (Sodium Bicarbonate).
-
Stop Solution: 2 M HCl.
-
Solvents: HPLC-grade Water, Acetonitrile (ACN), Trifluoroacetic acid (TFA).
Sample Preparation (Derivatization)[4]
-
Aliquot: Transfer 50 µL of sample (standard or biological extract) into a 1.5 mL amber vial.
-
Alkalize: Add 20 µL of 1 M NaHCO₃. (pH must be > 8.0 for the reaction to proceed).
-
React: Add 100 µL of 1% FDAA solution.
-
Incubate: Vortex briefly and heat at 40°C for 60 minutes in a heating block.
-
Note: Secondary amines react slower than primary amines; do not shorten this time.
-
-
Quench: Remove from heat and allow to cool. Add 20 µL of 2 M HCl to stop the reaction and stabilize the derivative.
-
Dilute: If necessary, dilute with 50% ACN/Water before injection. Filter through a 0.22 µm PTFE filter.
HPLC Method Conditions
This method uses a standard C18 column. The FDAA-D-Met derivative will elute after the FDAA-L-Met derivative due to the hydrophobicity differences of the diastereomers.
| Parameter | Specification |
| System | HPLC with UV/Vis or DAD (Diode Array Detector) |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or 5 µm |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV 340 nm (Reference: 360 nm) |
| Injection Vol | 10–20 µL |
Gradient Profile
| Time (min) | % A (Water) | % B (ACN) | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 30.0 | 50 | 50 | Linear Gradient |
| 35.0 | 10 | 90 | Wash |
| 37.0 | 90 | 10 | Re-equilibration |
| 45.0 | 90 | 10 | End |
Technical Insight: The gradient is relatively shallow (1.3% B/min) to maximize the resolution between the L-L and L-D diastereomers. N-methylated amino acids typically elute later than their non-methylated counterparts due to increased hydrophobicity.
Method Validation & Troubleshooting
Self-Validating System Checks
-
Resolution Check: Inject a racemic mixture of N-Methyl-DL-methionine. You must see two distinct peaks. If only one peak appears, the gradient is too steep.
-
Reagent Blank: Inject a blank containing only FDAA + Buffer + HCl. FDAA elutes late; ensure it does not co-elute with your analyte.
-
Linearity: Expected linear range: 0.5 µM to 500 µM (
).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peak Detected | Incomplete reaction (Secondary amine) | Increase incubation time to 90 mins or temp to 50°C. Ensure pH > 8 during reaction. |
| Peak Tailing | Secondary interaction with silanols | Ensure TFA is present (0.1%) to suppress silanol ionization. |
| Co-elution | Separation of Diastereomers insufficient | Flatten the gradient (e.g., 10% to 40% B over 40 mins). Lower temperature to 25°C. |
Alternative: LC-MS/MS (Direct Detection)
If UV detection is insufficient or matrix interference is high, use LC-MS/MS. Derivatization is not required for MS, but can improve retention.
-
Column: HILIC (Hydrophilic Interaction LC) or Mixed-Mode (e.g., SIELC Primesep).
-
Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.
-
Ionization: ESI Positive Mode.
-
MRM Transition: Monitor precursor
(approx 164.07 m/z) Product ions (e.g., loss of methyl/carboxyl groups).
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review.[1] Amino Acids.[1][2][3][4][5][6][7] Link
-
Tsesarskaia, M., et al. (2010). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography. Link (Demonstrates FDAA analog for N-methyl amino acids).
-
Sigma-Aldrich. Derivatization of Amino Acids: Marfey's Reagent Protocol. Link
-
PubChem. N-Methyl-methionine Compound Summary. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Note: Stereoselective N-Methylation of D-Methionine via Reductive Amination
Abstract & Strategic Overview
This application note details the stereoselective synthesis of
This guide prioritizes the Quitt-Hellerbach protocol (Formaldehyde/Sodium Cyanoborohydride) due to its compatibility with zwitterionic free amino acids in aqueous/alcoholic media. We also address the specific challenge of D-methionine: preserving the oxidation state of the thioether side chain while maintaining optical purity.
Key Advantages of this Protocol:
-
Chiral Integrity: Operates at near-neutral pH and low temperature to prevent
-proton abstraction and subsequent racemization. -
Chemo-selectivity: The reducing agent (
) selectively reduces the imine intermediate over the aldehyde precursor at pH 5–7. -
Scalability: Suitable for gram-to-kilogram scale synthesis with standard reactor setups.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a Schiff base (imine) intermediate.
The Selectivity Switch
The success of this reaction relies on the pH-dependent reactivity of sodium cyanoborohydride (
-
Formation: Formaldehyde reacts with the amine of D-methionine to form a hemiaminal, which dehydrates to an imine.
-
Activation: At pH ~6, the imine is protonated to an iminium ion (
). -
Reduction: The electron-withdrawing cyano group of
makes it selective for the highly electrophilic iminium ion, leaving the excess formaldehyde (neutral carbonyl) largely unreduced.
DOT Diagram: Reaction Mechanism
Figure 1: Mechanistic pathway of reductive amination showing the critical iminium activation step.
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Grade | Role |
| D-Methionine | >99% (Optical Purity Checked) | Substrate |
| Formaldehyde | 37% Aqueous Solution | Carbon Source |
| Sodium Cyanoborohydride | 95% Reagent Grade | Selective Reducing Agent |
| Methanol (MeOH) | HPLC Grade | Solvent |
| Acetic Acid | Glacial | Catalyst / pH Control |
| Dowex 50W-X8 | H+ Form | Purification (Ion Exchange) |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Dissolution: In a round-bottom flask, suspend D-Methionine (10.0 mmol, 1.49 g) in Methanol (30 mL) .
-
Imine Formation: Add Formaldehyde (37% aq., 12.0 mmol, 0.90 mL) .
-
Expert Note: We use a slight excess (1.2 eq) to drive imine formation, but avoid large excesses to prevent dimethylation.
-
-
Catalysis: Stir the suspension and cool to 0°C. Add Acetic Acid dropwise until the mixture becomes clear (approx pH 5–6).
-
Why: The zwitterionic amino acid dissolves as it protonates. Acetic acid also catalyzes the dehydration of the hemiaminal.
-
Phase 2: Reductive Methylation[1]
-
Reduction: Add Sodium Cyanoborohydride (
) (10.0 mmol, 0.63 g) in 3 portions over 30 minutes at 0°C.-
Safety:
is highly toxic. Handle in a fume hood.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.
-
Monitoring: Monitor by TLC (n-Butanol:Acetic Acid:Water, 4:1:1). Stain with Ninhydrin. Primary amine (SM) stains purple; Secondary amine (Product) stains faint reddish/brown or is distinguished by Rf shift.
-
Phase 3: Quenching & Workup
-
Quench: Cool to 0°C and acidify with 1M HCl to pH ~2. Stir for 30 minutes.
-
Critical: This destroys residual hydride and decomposes any boron complexes. Caution: HCN gas may evolve; ensure vigorous ventilation.
-
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove methanol.
Phase 4: Purification (Ion Exchange)
Since the product is very polar/zwitterionic, liquid-liquid extraction is inefficient.
8. Loading: Load the aqueous residue onto a column containing Dowex 50W-X8 (H+ form) cation exchange resin.
9. Washing: Wash the column with Distilled Water (3-5 column volumes) to remove excess formaldehyde, boric acid, and unreacted cyanide.
10. Elution: Elute the product with 1M Ammonium Hydroxide (
Critical Control Points & Troubleshooting
Decision Tree for Optimization
Figure 2: Workflow for monitoring reaction progress and handling impurities.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete imine formation due to pH > 7. | Adjust pH to 5–6 with acetic acid. The reaction is sluggish in basic media. |
| Dimethylation | Excess Formaldehyde or Temperature too high. | Maintain strict 1.0–1.2 eq of HCHO. Keep at 0°C during addition. |
| Racemization | High temperature or High pH. | Ensure reaction stays < 25°C. Avoid strong bases during workup. |
| Sulfide Oxidation | Presence of oxidants or old reagents. | Use fresh reagents. Degas solvents with Argon if Met-Sulfoxide is observed. |
Validation & Analytical Data
To ensure scientific integrity, the product must be validated for both chemical structure and optical purity.
Optical Rotation (Chiral Purity)
This is the most critical test for D-amino acids.
-
Method: Polarimetry (Sodium D line, 589 nm, 20°C).
-
Expected Value: The specific rotation
of -methyl-D-methionine should be equal in magnitude but opposite in sign to the L-isomer.-
Reference Value (L-isomer):
(c=1, 5M HCl) [1]. -
Target Value (D-isomer):
(c=1, 5M HCl).
-
-
Note: Any significant deviation toward 0 suggests racemization.
Proton NMR ( -NMR)
-
Solvent:
. -
Key Signal: Look for the
-methyl singlet.[2]-
ppm (
). -
ppm (
). -
Absence of signal at
ppm (indicative of -dimethyl species).
-
ppm (
References
-
Quitt, P., Hellerbach, J., & Vogler, K. (1963). Synthesis of optically active N-methyl-amino acids. Helvetica Chimica Acta, 46(1), 327-333. Link
-
Gidley, M. J., & Sanders, J. K. (1982). Reductive methylation of amino groups with sodium cyanoborohydride: application to the synthesis of N-methyl amino acids.[3] Biochemical Journal, 203(1), 331. Link
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[4][5][6][7][8][9] Chemical Reviews, 104(11), 5823-5846. Link
-
Hansen, D. B., & Joullié, M. M. (2000). The development of novel ninhydrin analogues. Chemical Society Reviews, 29(6), 437-448. (For TLC visualization interpretation). Link
Sources
- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP2110380A1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Profiling the Solubility of N-Methyl-D-methionine in Water and Organic Solvents for Pharmaceutical Development
Abstract
Understanding the solubility of drug candidates is a cornerstone of successful pharmaceutical development. N-Methyl-D-methionine, a methylated amino acid derivative, presents a unique physicochemical profile that influences its behavior in various solvent systems. This guide provides a comprehensive analysis of the factors governing its solubility, a comparative assessment of its expected solubility in aqueous versus organic media, and a detailed protocol for researchers to empirically determine its solubility profile. By synthesizing theoretical principles with practical methodologies, this document serves as an essential resource for formulation scientists and medicinal chemists working with N-methylated amino acids.
Introduction: The Critical Role of Solubility in Drug Viability
The journey of a drug molecule from discovery to a therapeutic product is critically dependent on its physicochemical properties, with solubility being a primary determinant of its ultimate bioavailability and formulation feasibility. This compound, a derivative of the essential amino acid methionine, is of growing interest in medicinal chemistry. The introduction of a methyl group to the alpha-amino nitrogen fundamentally alters the molecule's properties compared to its parent compound, D-methionine. This modification can impact receptor binding, metabolic stability, and membrane permeability.[1][2]
N-methylation of amino acids has been shown to improve important pharmacological parameters such as lipophilicity and proteolytic stability.[1] A theoretical study using density functional theory (DFT) suggests that N-methylation can lead to an increase in both aqueous solubility and lipophilicity.[3] This seemingly paradoxical outcome underscores the complex interplay of factors that govern solubility and highlights the necessity for empirical determination.
This application note will delve into the theoretical underpinnings of this compound's solubility, collate available data for related compounds to establish a predictive framework, and provide a robust, step-by-step protocol for its experimental quantification.
Theoretical Framework: Factors Influencing this compound Solubility
The solubility of this compound is a function of its molecular structure and the physicochemical properties of the solvent. As a modified amino acid, it possesses both polar and non-polar characteristics.
-
Zwitterionic Nature and pH-Dependence: Like its parent amino acid, this compound is amphoteric, containing a carboxylic acid group and a secondary amine. In aqueous solutions, it can exist as a zwitterion, a cation, or an anion, depending on the pH. The solubility of amino acids is generally lowest at their isoelectric point (pI) and increases significantly as the pH moves away from the pI, due to the formation of more soluble charged species (salts).[4][5]
-
Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the secondary amine can act as a hydrogen bond donor. The thioether in the side chain is a weak hydrogen bond acceptor. Water, a protic solvent, can readily form hydrogen bonds with these functional groups, contributing to its solubility. In organic solvents, the capacity for hydrogen bonding varies significantly. Protic solvents like alcohols can compete for hydrogen bonds, while aprotic solvents like DMSO can only act as acceptors.
-
Impact of N-Methylation: The replacement of a hydrogen atom on the alpha-amino group with a methyl group has several consequences:
-
It reduces the number of hydrogen bond donors from two to one.
-
It increases the molecule's overall size and surface area.
-
It enhances the hydrophobic character of the molecule.
-
-
"Like Dissolves Like" Principle: The overall polarity of this compound will dictate its solubility in different organic solvents. Its solubility is expected to be higher in polar solvents and lower in non-polar solvents.
The interplay of these factors is visually summarized in the diagram below.
Caption: Factors influencing this compound solubility.
Comparative Solubility Profile: Water vs. Organic Solvents
Direct, quantitative solubility data for this compound is not widely available in the public domain. However, by examining data for methionine and its N-acetylated derivatives, we can infer a likely solubility profile.
Water: L-Methionine has a reported aqueous solubility of approximately 56.6 g/L at 25°C.[6] The solubility of DL-methionine is generally in the range of 50-55 g/L at room temperature.[7] A DFT study on various N-methylated amino acids predicted that N-methylation leads to a more negative Gibbs free energy of solvation (ΔGsolv), suggesting that N-methylated amino acids are more water-soluble than their non-methylated counterparts.[3] Therefore, it is anticipated that this compound will exhibit good water solubility, potentially exceeding that of D-methionine, particularly at pH values away from its isoelectric point.
Organic Solvents: The solubility of amino acids in organic solvents is generally much lower than in water. For instance, DL-methionine is described as very slightly soluble in ethanol and insoluble in ether.[8][9] This is due to the high energetic cost of breaking the strong intermolecular forces (hydrogen bonding and electrostatic interactions) in the crystalline amino acid lattice with less polar organic solvents.
A valuable proxy for understanding the behavior of this compound is N-acetyl-methionine. The N-acetyl group, like the N-methyl group, blocks one of the N-H hydrogen bond donors and increases lipophilicity. Studies on N-acetyl-dl-methionine have shown significant solubility in polar protic and aprotic solvents.[10]
Table 1: Experimental Solubility of N-Acetyl-dl-methionine in Various Solvents at 298.15 K (25°C)
| Solvent | Mole Fraction (10^2 * x) | Approximate mg/mL |
|---|---|---|
| Methanol | 13.93 | ~190 |
| Ethanol | 8.87 | ~115 |
| n-Propanol | 6.02 | ~75 |
| Isopropanol | 4.89 | ~60 |
| Acetone | 3.32 | ~45 |
| Water | 2.53 | ~30 |
| Ethyl Acetate | 0.82 | ~10 |
Data extracted from the Journal of Chemical & Engineering Data.[10] Approximate mg/mL calculated for illustrative purposes.
Based on this data, we can predict the following solubility trend for this compound:
High Solubility: Expected in polar protic solvents like methanol and ethanol , and polar aprotic solvents like DMSO and DMF . Moderate Solubility: Likely in less polar solvents such as acetone and isopropanol . Low to Insoluble: Expected in non-polar solvents like toluene , hexane , and diethyl ether .
This predicted trend is a valuable starting point for solvent screening in formulation development.
Protocol: Experimental Determination of this compound Solubility
This section provides a detailed protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.
Principle
The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid, high purity)
-
Solvents of interest (e.g., purified water, methanol, ethanol, DMSO, DMF, acetone)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
Syringes
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV or MS)
-
pH meter (for aqueous solutions)
Experimental Workflow
The following diagram illustrates the key steps in the solubility determination process.
Caption: Workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Samples:
-
To a series of vials, add a pre-weighed amount of this compound. Ensure the amount is in excess of its expected solubility. A starting point of 20-50 mg per mL of solvent is often sufficient.
-
Accurately add a known volume (e.g., 2 mL) of the desired solvent to each vial.
-
For aqueous solutions, use buffers of defined pH (e.g., pH 1.2, 4.5, 6.8, 7.4) to assess pH-dependent solubility.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).
-
Agitate the samples for a predetermined time to ensure equilibrium is reached. A period of 24 to 72 hours is typical. It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Phase Separation:
-
Once equilibrium is reached, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully draw the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high results.
-
-
Preparation for Analysis:
-
Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
Prepare a series of calibration standards of this compound of known concentrations.
-
-
Quantification by HPLC:
-
Analyze the calibration standards and the diluted samples by a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
-
Conclusion
This compound's solubility profile is governed by a nuanced interplay of its zwitterionic character, hydrogen bonding capabilities, and the increased hydrophobicity imparted by the N-methyl group. While it is expected to be readily soluble in water, its solubility in organic solvents will likely follow a trend dictated by solvent polarity, with higher solubility in polar solvents like methanol and DMSO and lower solubility in non-polar media. The provided shake-flask protocol offers a reliable and robust method for researchers to experimentally determine the solubility of this compound in any solvent system of interest. This empirical data is indispensable for guiding formulation strategies, ensuring the successful development of this compound-based therapeutics.
References
-
DL-Methionine (DL-Methioninum). (n.d.). The International Pharmacopoeia. Retrieved from [Link]
-
Experiments and Correlations of the Solubility of γ‐DL‐Methionine in Binary Solvent Mixtures. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination and Correlation of Solubility and Thermodynamic Properties of L-Methionine in binary solvents of Water + (Methanol, Ethanol, Acetone). (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of N-Acetyl-l-methionine Solubility in 12 Solvents and Its Comparison with Structurally Similar Substances: Solvent Effects Analysis, Molecular Simulation, and Model Correlation. (2025). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005). The Journal of Organic Chemistry. Retrieved from [Link]
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
L-Methionine. (n.d.). PubChem. Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (1970). University of Rhode Island, Open Access Dissertations. Retrieved from [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved from [Link]
- Method for increasing the solubility of methionine by mineral addition and acid treatment. (n.d.). Google Patents.
-
Solubility Behavior and Polymorphism of N-Acetyl-dl-methionine in 16 Individual Solvents from 283.15 to 323.15 K. (2021). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Methionine. (n.d.). Solubility of Things. Retrieved from [Link]
-
Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021). Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide. (2009). The Journal of Biological Chemistry. Retrieved from [Link]
-
N-Methyl Amino Acids Archives. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.). Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Methionine. (n.d.). Wikipedia. Retrieved from [Link]
-
Dl-Methionine. (n.d.). Sinochem Nanjing Corporation. Retrieved from [Link]
-
D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. (n.d.). Molecules. Retrieved from [Link]
-
QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.). Retrieved from [Link]
-
Taurine. (n.d.). Wikipedia. Retrieved from [Link]
-
Official Monographs for Part I / L-Methionine. (n.d.). Retrieved from [Link]
-
Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. (n.d.). WUR eDepot. Retrieved from [Link]
-
High-Pressure Solubility of L-Methionine in Water. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP2402363A2 - Method for increasing the solubility of methionine by mineral addition and acid treatment - Google Patents [patents.google.com]
- 8. cdn.who.int [cdn.who.int]
- 9. Methionine derivatives [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Isolation and Chiral Resolution of N-Methyl-D-Methionine from Complex Biological Matrices
Executive Summary & Scientific Rationale
The isolation of
-
Stereochemical Resolution: Distinguishing the rare D-isomer from the abundant L-isomer (and the achiral glycine betaine analogs).
-
Structural Specificity: Differentiating the
-methylated amine from the -methylated sulfonium (Vitamin U) and standard Methionine. -
Oxidative Stability: Preventing the rapid oxidation of the thioether side chain to sulfoxide (Met-SO) during extraction.
This guide rejects the use of standard OPA (o-phthalaldehyde) derivatization, which fails to react with secondary amines like
Critical Pre-Analytical Considerations
The Chemistry of the Analyte[1]
-
Target:
-Methyl-D-Methionine -
Molecular Weight: 163.24 g/mol
-
pKa Values: Carboxyl (~2.2), Secondary Amine (~9.8).
-
Solubility: Highly water-soluble; poor retention on standard C18 without derivatization or ion-pairing.
The "Sulfur Trap" (Oxidation Control)
Methionine residues are notorious for oxidizing to methionine sulfoxide (+16 Da) during sample handling.
-
Self-Validating Step: All extraction buffers must be degassed and supplemented with 10 mM Ascorbic Acid or 0.1% Dithiothreitol (DTT) .
-
Temperature Rule: All steps prior to derivatization must occur at 4°C.
Workflow Visualization
The following diagram outlines the critical path from biological sample to analytical data.
Figure 1: Step-by-step extraction and derivatization workflow emphasizing oxidation prevention and chiral tagging.[1][2][3][4][5][6][7]
Detailed Experimental Protocols
Protocol A: Extraction from Biological Tissue/Plasma
Reagents:
-
Extraction Solvent: Methanol:Water (80:20 v/v) containing 0.1% Formic Acid and 10 mM Ascorbic Acid (Freshly prepared).
-
Internal Standard (IS):
-Methyl-L-Methionine- (if available) or L-Methionine- .
Steps:
-
Sample Aliquot: Transfer 50 mg of tissue (homogenized) or 100 µL of plasma to a 1.5 mL Eppendorf tube.
-
Protein Precipitation: Add 400 µL of ice-cold Extraction Solvent .
-
Why? Methanol precipitates proteins while solubilizing the polar amino acid. Formic acid disrupts protein-drug binding. Ascorbic acid prevents sulfur oxidation.
-
-
Agitation: Vortex vigorously for 30 seconds. Incubate on ice for 10 minutes.
-
Clarification: Centrifuge at 14,000
g for 10 minutes at 4°C. -
Transfer: Transfer the clear supernatant to a fresh vial.
-
Drying (Optional but Recommended): Evaporate solvent under nitrogen at 30°C to dryness. Reconstitute in 50 µL of water. Concentrating the sample improves sensitivity for rare D-isomers.
Protocol B: Chiral Derivatization (Marfey’s Method)[6]
Standard amino acid methods (OPA) fail here because
Mechanism: FDAA reacts with the secondary amine to form a diastereomer.
-
L-FDAA + L-Target
L-L Diastereomer -
L-FDAA + D-Target
L-D Diastereomer -
Result: These diastereomers have different physical properties and separate easily on a standard C18 column.
Steps:
-
Preparation: To 50 µL of sample (or standard), add 20 µL of 1 M NaHCO
(pH buffer). -
Reagent Addition: Add 100 µL of 1% FDAA in Acetone .
-
Reaction: Incubate at 40°C for 60 minutes .
-
Note: Secondary amines react slower than primary amines; do not shorten this time.
-
-
Quenching: Stop reaction by adding 20 µL of 1 M HCl.
-
Dilution: Dilute with 200 µL of 50% Acetonitrile/Water prior to injection.
LC-MS/MS Analytical Conditions
Chromatographic Separation
Because we created diastereomers, we do not need a chiral column.[3]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10%
60% B (Slow gradient essential for diastereomer separation) -
15-18 min: 95% B (Wash)
-
Mass Spectrometry (MRM Parameters)
The FDAA derivative adds significant mass and hydrophobicity.
-
Derivatized Mass Calculation:
-
-Me-Met (
) + FDAA ( ) - HF ( ) = 415 Da (Neutral). -
Precursor Ion [M+H]+: 416.1 m/z
-
-Me-Met (
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| N-Me-D-Met-FDAA | 416.1 | 370.1 | 15 | Quantifier (Loss of COOH) |
| N-Me-D-Met-FDAA | 416.1 | 272.1 | 25 | Qualifier (DNP fragment) |
| N-Me-L-Met-FDAA | 416.1 | 370.1 | 15 | Isomeric Separation Check |
Note: The D- and L- isomers will share the same mass transitions but will elute at different retention times. Typically, the L-L diastereomer elutes before the L-D diastereomer on C18, but this must be empirically confirmed with standards.
Validation & Troubleshooting
Logic of Chiral Separation
The following diagram explains why this method works for separating the D-isomer from the L-isomer using an achiral column.
Figure 2: Mechanistic basis for chiral resolution. The creation of diastereomers allows standard chromatography to distinguish the D-isomer.
Common Pitfalls
-
Low Yield: Often caused by old FDAA reagent. FDAA hydrolyzes slowly in moisture. Use fresh 1% solution.
-
Peak Tailing: N-methyl amino acids can interact with silanols. Ensure the C18 column is "end-capped."
-
Methionine Oxidation: If you see a peak at +16 mass units (m/z 432), your extraction lacked sufficient antioxidants.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
-
Thermo Fisher Scientific. (2021). FDAA, Marfey's Reagent User Guide.
-
Biotage. (2023).[1][8] Strategies to prevent methionine oxidation during peptide handling.
-
Restek Corporation. (2021). Direct LC-MS/MS Analysis of Amino Acids in Plasma.
-
National Institutes of Health (NIH). (2020). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Amino Acids.
Sources
- 1. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]
- 2. Removal of N-terminal methionine from haemoglobin nascent peptides by a membrane-bound rat liver methionine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. EP1541691A1 - Process for the production of methionine - Google Patents [patents.google.com]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-D-methionine
Welcome to the technical support center for the synthesis of N-Methyl-D-methionine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The information herein is structured to address specific challenges in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both success and reproducibility.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound, and which is recommended for the highest yield?
There are two primary, well-established routes for the N-methylation of amino acids like D-methionine:
-
Direct Methylation with a Methylating Agent: This classic approach involves the direct alkylation of the primary amine of D-methionine using a methylating agent such as methyl iodide or dimethyl sulfate. To prevent over-methylation (formation of the quaternary ammonium salt) and to drive the reaction, a base is required. A common and effective method involves the use of sodium hydride and methyl iodide with a protected amino acid.[1] This method is robust but requires careful handling of pyrophoric sodium hydride and toxic methyl iodide.
-
Reductive Amination: This is often the preferred method for achieving high yields of mono-methylated amines.[2] The strategy involves reacting D-methionine with formaldehyde to form an intermediate imine (or hydroxymethyl adduct), which is then reduced in situ to the N-methyl product. Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride.[3]
For achieving the highest, most selective yield of this compound, reductive amination is generally recommended . It is a milder method that typically results in cleaner reactions with fewer side products compared to direct methylation, which can suffer from over-alkylation.
Q2: My direct methylation reaction with methyl iodide is giving a low yield and multiple products. What's going wrong?
Low yields and multiple products in a direct methylation reaction are classic symptoms of a few common issues:
-
Over-methylation: The primary amine of methionine is nucleophilic, but so is the resulting secondary amine (this compound). This means your product can react again with methyl iodide to form N,N-dimethyl-D-methionine, and subsequently, the trimethylammonium iodide salt.
-
S-Methylation: The sulfur atom in the methionine side chain is also a nucleophile and can be methylated by methyl iodide to form a sulfonium salt. This is a significant side reaction that consumes both your starting material and reagent.
-
Racemization: Harsh basic conditions can lead to the epimerization of the chiral center, resulting in a mixture of this compound and N-Methyl-L-methionine.
To mitigate these issues, precise control over stoichiometry is critical. Using a slight excess of the amino acid relative to the methylating agent can help minimize over-methylation. Additionally, employing a bulky protecting group on the amine can sterically hinder multiple alkylations.
Q3: During reductive amination, my reaction seems to stall, or the yield is poor. What factors should I investigate?
Poor performance in a reductive amination can often be traced back to the following factors:
-
pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically most efficient in a mildly acidic buffer (pH 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the imine is less likely to form.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a popular choice because it is selective for the imine over the aldehyde, allowing the reduction to occur in the presence of excess formaldehyde.[4] However, it is highly toxic. A safer, albeit sometimes less reactive, alternative is sodium triacetoxyborohydride (STAB), which is also effective and tolerant of a wide range of functional groups.[3]
-
Reaction Temperature: While these reactions are often run at room temperature, gentle heating (30-40°C) can sometimes improve the rate of imine formation and subsequent reduction, especially with sterically hindered substrates.
A systematic approach to optimizing these parameters is the most effective way to improve your yield.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis of this compound.
Problem 1: Low Conversion of D-Methionine Starting Material
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Insufficient Reagent Stoichiometry | Review calculations for all reagents. Analyze a crude reaction sample by TLC or LC-MS to identify unreacted starting material. | Ensure at least a 1.1 to 1.5 molar equivalent of the methylating agent (for direct methylation) or formaldehyde/reducing agent (for reductive amination) is used. | A slight excess of the reagents is often necessary to drive the reaction to completion, accounting for any potential degradation or side reactions. |
| Poor Reagent Quality | Check the age and storage conditions of your reagents, particularly the reducing agent and formaldehyde. | Use freshly opened or purified reagents. For reductive amination, use paraformaldehyde and heat to generate fresh formaldehyde in situ. | Reducing agents like sodium cyanoborohydride can degrade upon exposure to moisture. Formaldehyde solutions can polymerize over time. |
| Incorrect pH (Reductive Amination) | Measure the pH of the reaction mixture. | Adjust the pH to be within the optimal range of 4-6 using a suitable buffer (e.g., acetate buffer). | The nucleophilicity of the amine and the stability of the imine intermediate are highly sensitive to pH. This range represents the best compromise for efficient reaction. |
| Inadequate Mixing | Observe the reaction mixture for undissolved solids or phase separation. | Use a more efficient stirring method (e.g., overhead stirrer for larger scale) or a different solvent system to ensure homogeneity. | A well-mixed reaction ensures that all reactants are in close proximity, which is essential for achieving a high reaction rate. |
Problem 2: Formation of Multiple Products (Low Purity)
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Over-methylation | Use LC-MS or NMR to identify species with higher molecular weights corresponding to di- and tri-methylated products. | Carefully control the stoichiometry of the methylating agent (use no more than 1.05 equivalents). Alternatively, switch to a reductive amination protocol. | The product, this compound, can compete with the starting material for the methylating agent. Reductive amination is inherently more selective for mono-methylation. |
| S-Methylation Side Reaction | Look for a product with the same mass as the desired product but different chromatographic behavior, often more polar. NMR can confirm the presence of a sulfonium salt. | Use a less reactive methylating agent or protect the sulfur atom if possible. Reductive amination is also less prone to this side reaction. | The sulfur in methionine is a soft nucleophile and readily reacts with soft electrophiles like methyl iodide. Protecting the sulfur is an option, but it adds extra steps to the synthesis. |
| Racemization | Measure the optical rotation of the purified product or use chiral chromatography. A value close to zero suggests racemization. | Avoid strongly basic conditions and high temperatures. If a base is necessary, use a milder, non-nucleophilic base like DBU in moderation.[5][6] | The alpha-proton of the amino acid is acidic and can be removed by a strong base, leading to a loss of stereochemical integrity. |
III. Experimental Protocols & Workflows
Protocol 1: High-Yield Synthesis of this compound via Reductive Amination
This protocol is designed to be a reliable and scalable method for producing this compound with high purity.
Materials:
-
D-Methionine
-
Formaldehyde (37% solution in water)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic Acid
-
Diethyl Ether
-
Deionized Water
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-methionine (1 equivalent) in deionized water.
-
Aldehyde Addition: To the stirred solution, add formaldehyde (1.2 equivalents).
-
pH Adjustment: Carefully adjust the pH of the solution to approximately 6 by the dropwise addition of glacial acetic acid.
-
Reducing Agent Addition: In a separate container, dissolve sodium cyanoborohydride (1.5 equivalents) in a minimal amount of water and add it dropwise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of acetic acid until gas evolution ceases.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a small amount of water and load it onto a cation-exchange column.
-
Wash the column with water to remove unreacted aldehydes and salts.
-
Elute the this compound with a dilute ammonia solution.
-
Combine the product-containing fractions and evaporate to dryness.
-
Recrystallize the solid from a water/ethanol mixture to obtain the pure product.
-
Workflow Diagram: Troubleshooting Low Yield
Below is a logical workflow to diagnose and resolve issues of low yield in the synthesis.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
IV. References
-
Synthesis of N-Alkyl Amino Acids. Monash University.
-
Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. ResearchGate.
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
-
Synthesis of L- and D-[methyl-11C]methionine. ResearchGate.
-
Production of dl-Methionine. Richard Turton.
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. FULIR.
-
Methionine Manufacturers and Production Methods. Across Biotech.
-
DL-Methionine (DL-Methioninum). The World Health Organization.
-
Method for the stabilization of methionine-containing polypeptides. Google Patents.
-
The specific features of methionine biosynthesis and metabolism in plants. PMC.
-
Methionine. Wikipedia.
-
Epigenetic odyssey to decrypt the hidden code for sustainable brassica production: enhancing yield, stress resilience and nutritional quality. Frontiers.
-
MTHFR and MTRR Polymorphisms Predict Sex-Dependent Psychotic Symptom Improvements, Not Metabolic Changes. MDPI.
-
DL-Methionine. Organic Syntheses Procedure.
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
N-Methylation of amino acids. Google Patents.
-
N-methylation in amino acids and peptides: Scope and limitations. ResearchGate.
-
Current understanding of the regulation of methionine biosynthesis in plants. Journal of Experimental Botany.
-
N-methylation in amino acids and peptides: Scope and limitations. PubMed.
-
methylation of amines using formic acid via simple inorganic base catalysis. ScienceDirect.
-
22.4e Synthesis of Amines Reductive Amination. YouTube.
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.
Sources
Preventing racemization during N-Methyl-D-methionine coupling
Technical Support Center: Advanced Peptide Synthesis
Topic: Minimizing Racemization During
Executive Summary: The "Double Trouble" of -Me-Met
Coupling
-
Steric Hindrance: The
-methyl group creates significant steric bulk, drastically slowing down the acylation rate of the incoming amine. -
Racemization Susceptibility: The prolonged activation time required to overcome hindrance provides an extended window for base-catalyzed racemization via oxazolonium ion formation .
This guide provides a validated workflow to suppress racemization (maintaining
Module 1: The Mechanistic "Why"
To prevent racemization, one must understand the enemy. Unlike standard amino acids,
The Danger Zone:
-
Inductive Effect: The electron-donating
-methyl group makes the carbonyl oxygen more nucleophilic, accelerating cyclization. -
Base Catalysis: Strong bases (like DIEA) or excess base abstract the
-proton from the oxazolonium intermediate, leading to an achiral enol that repolymerizes as a racemic mixture (DL).
Figure 1: The kinetic competition between successful coupling and the racemization pathway. The goal is to accelerate the "Fast Path" while blocking the "Slow Path" conditions.
Module 2: Troubleshooting & FAQs
Q1: Which coupling reagent should I use? HATU or PyBOP?
Recommendation: Switch to COMU or HATU .
-
Why: PyBOP and HBTU are generally insufficient for
-methyl couplings due to slower reaction kinetics. -
The Upgrade:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The gold standard for decades. The 7-aza nitrogen in the leaving group (HOAt) provides a "neighboring group effect" that accelerates coupling, beating the racemization clock.
-
COMU: A newer reagent based on Oxyma Pure.[1] It is safer (non-explosive) and often shows lower racemization rates than HATU because it is more reactive and stable.
-
Q2: I am using DIEA (Diisopropylethylamine). Is this safe?
Critical Warning: No. For
-
The Issue: DIEA is a relatively strong base (
). It can abstract the -proton from the activated ester or the oxazolonium intermediate. -
The Fix: Use 2,4,6-Trimethylpyridine (TMP / Collidine) .
-
Why: Collidine is a weaker base (
). It is sufficient to neutralize the acid generated during activation but is too weak to abstract the -proton, effectively shutting down the enolization pathway.
Q3: Should I pre-activate my amino acid?
Strictly No.
-
Reasoning: Racemization begins the moment the ester is activated. If you pre-activate for 2-5 minutes in a vial before adding it to the resin, you are allowing the oxazolonium ion to form without any amine present to quench it.
-
Protocol: Add the amino acid, coupling reagent, and base to the resin simultaneously or mix immediately prior to dispensing (within seconds).
Module 3: Validated Protocol (The "Low-Racemization" Workflow)
This protocol is optimized for
Reagents:
-
Amino Acid: Fmoc-
-Me-D-Met-OH (3.0 eq) -
Activator: COMU (3.0 eq) [Alternative: HATU]
-
Base: 2,4,6-Collidine (TMP) (3.0 - 5.0 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve Fmoc-
-Me-D-Met-OH and COMU in minimal DMF. -
Base Addition (The Critical Moment): Add Collidine to the amino acid/activator mixture.
-
Immediate Transfer: Immediately (within < 30 seconds) add the activated mixture to the resin-bound free amine.
-
Coupling:
-
Agitate at room temperature for 1 hour .
-
Optional: For extremely difficult sequences, a "double couple" is preferred over extending the time of a single coupling. Repeat the step with fresh reagents.
-
-
Capping: Perform an acetylation step (Acetic Anhydride/Pyridine) after coupling to terminate any unreacted chains, preventing deletion sequences.
Module 4: Data Comparison
The following table summarizes the impact of base and reagent selection on racemization rates (data synthesized from comparative studies in peptide chemistry literature).
| Coupling System | Base | Relative Coupling Rate | Racemization Risk | Verdict |
| HBTU / HOBt | DIEA | Slow | High | Avoid |
| HATU / HOAt | DIEA | Fast | Moderate | Risky |
| HATU / HOAt | Collidine | Very Fast | Low (< 1%) | Recommended |
| COMU / Oxyma | Collidine | Very Fast | Lowest (< 0.5%) | Best Practice |
References
-
El-Faham, A., & Albericio, F. (2011).[5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Comprehensive review detailing the superiority of HATU and COMU for hindered amino acids).
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Details COMU efficiency and safety compared to benzotriazoles).
-
Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. (Comparison of HATU vs. Oxyma-based reagents and pKa influence).
-
Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization. Journal of Organic Chemistry.
Sources
Technical Support Center: Troubleshooting Low Solubility of N-Methyl-D-Methionine Peptides
The Core Challenge: Why N-Methyl-D-Met Peptides Fail in Solution
Welcome to the technical support center. If you are working with peptides containing N-Methyl-D-methionine , you are likely encountering a "solubility paradox." You selected this modification to enhance metabolic stability and membrane permeability, but those exact features are now preventing the peptide from dissolving in aqueous media.
The Mechanism of Insolubility
To troubleshoot effectively, you must understand the molecular behavior driving the insolubility:
-
Loss of Hydrogen Bond Donors: N-methylation replaces the amide proton (
) with a methyl group ( ).[1][2] This removes a critical hydrogen bond donor that normally interacts with water molecules to promote solvation.[2] -
Hydrophobic Collapse: Methionine is already hydrophobic. Adding a methyl group to the backbone increases the logP (lipophilicity).[1] Without the solvation shell provided by the amide H-bond, the peptide chains self-associate via hydrophobic interactions to minimize water contact.
-
Stereochemical Disruption: The D-configuration introduces a "kink" in the backbone. While this prevents proteolytic degradation, in mixed L/D sequences (diastereomers), it can prevent the formation of ordered secondary structures that might otherwise keep the peptide extended and solvated, leading to amorphous aggregation.
Diagnostic Phase: The Solubility Matrix
Before attempting to dissolve your precious sample, calculate the physicochemical properties. Do not guess.
| Parameter | Diagnostic Criteria | Actionable Insight |
| Net Charge | Calculate at pH 7.0 | If Net Charge is 0 (Neutral) , aqueous solubility will be near zero. You must adjust pH away from the pI. |
| Hydrophobicity | % of Hydrophobic Residues | If >50% (common with Met-rich peptides), water cannot be the primary solvent. |
| Counter-ion | TFA vs. Acetate vs. HCl | TFA salts are often less soluble in cell culture media (due to pH and toxicity) than Acetate or HCl salts. |
| Met Oxidation | Mass Spec Verification | Warning: If your hydrophobic peptide dissolves too easily, check for Met-Sulfoxide (+16 Da). Oxidation increases polarity but ruins the molecule. |
Stepwise Solubilization Protocol (The "Golden Path")
CRITICAL WARNING: Do NOT add water or buffer first. Adding water to a highly hydrophobic N-methylated peptide often causes it to form a gelatinous precipitate that is impossible to redissolve, even if you subsequently add organic solvents.
Workflow Visualization
The following decision tree outlines the logical flow for solubilizing difficult N-Methyl-D-Met peptides.
Figure 1: Decision matrix for solubilizing hydrophobic N-methylated peptides. Note the priority of organic solvents over aqueous buffers.
Detailed Methodology
Step 1: The Organic Dissolution (The "Stock")
-
Reagent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).
-
Action: Add the organic solvent to the peptide powder dropwise.[3]
-
Target Concentration: Aim for a high concentration stock (e.g., 10–20 mg/mL).
-
Why: DMSO disrupts the intermolecular hydrophobic interactions and hydrogen bonds that stabilize aggregates [1, 2].
-
Note: Ensure the DMSO is fresh. Old DMSO contains water and can induce aggregation.
Step 2: The Aqueous Dilution
-
Action: Slowly add the aqueous buffer to the organic stock while vortexing.
-
Rule of Thumb: Keep the final organic concentration <5% for cell assays, or <1% if possible.
-
Troubleshooting: If the solution turns cloudy (Tyndall effect), you have reached the solubility limit. You must either:
-
Increase the organic co-solvent percentage.
-
Lower the total peptide concentration.
-
Step 3: pH Manipulation (If Aggregation Persists)
-
Action: If the peptide contains basic residues (Arg, Lys) but is still insoluble, acidify with 10% Acetic Acid.[4] If it contains acidic residues (Asp, Glu), basify with 0.1% Ammonium Hydroxide (
). -
Why: Ionizing the side chains creates charge-charge repulsion between peptide molecules, breaking up aggregates [3].
Advanced Troubleshooting: The Salt Exchange
If your N-Methyl-D-Met peptide is still insoluble, the issue is likely the counter-ion .
The TFA Problem
Most peptides are delivered as Trifluoroacetate (TFA) salts from HPLC purification.[5]
-
Issue: TFA anions (
) are hydrophobic and can "mask" the positive charges on your peptide, promoting aggregation. -
Toxicity: TFA is cytotoxic at nanomolar concentrations, which can confound biological data [4].[6]
Protocol: TFA to Acetate/HCl Exchange
Converting to an Acetate or Hydrochloride salt often improves solubility by 10-fold [5].
-
Dissolve: Dissolve peptide in 0.1 M HCl (for HCl salt) or 0.1 M Acetic Acid (for Acetate salt).
-
Freeze & Lyophilize: Freeze the solution and lyophilize to dryness.
-
Repeat: Repeat this process 2–3 times to ensure complete ion exchange.
-
Result: The resulting peptide cake will likely be "fluffier" and more soluble in water.
Frequently Asked Questions (FAQs)
Q1: I dissolved my peptide in DMSO, but it precipitated immediately upon adding PBS. Why? A: This is "Salting Out." The high ionic strength of PBS (150 mM NaCl) strips water molecules away from the peptide, forcing hydrophobic collapse.
-
Fix: Dilute with water first, then add a concentrated buffer stock (e.g., 10x PBS) only once the peptide is fully dispersed. Alternatively, use a low-salt buffer (10 mM Phosphate) instead of PBS.
Q2: Can I use sonication to force it into solution? A: Use with extreme caution.
-
Risk: Sonication generates heat and can cause methionine oxidation (Met
Met-Sulfoxide) or hydrolysis of the N-methyl amide bond. -
Protocol: Sonicate in an ice bath for short bursts (5 seconds on, 10 seconds off).
Q3: My peptide dissolved, but the bioassay results are inconsistent. Could solubility be the cause? A: Yes. You may have "micro-aggregates" that are invisible to the naked eye but interfere with receptor binding.
-
Verification: Centrifuge the solution at 10,000 x g for 10 minutes. Measure the concentration of the supernatant (UV A280 or A205). If the concentration drops significantly compared to the pre-spin sample, your peptide is aggregating [6].
Q4: Does the D-isomer affect the extinction coefficient for concentration measurements?
A: No. Enantiomers (L vs D) have identical electronic absorption properties. You can use the standard extinction coefficient for Methionine (
References
-
BenchChem. (2025).[1] Technical Support Center: Overcoming Solubility Challenges of N-Methylated Peptides.Link
-
Creative Peptides. (n.d.). Guidelines for Peptide Dissolving: Dissolution of neutral peptides.Link
-
Bachem. (2021). Peptide Solubility Guidelines.Link
-
LifeTein. (2025). Should I Have TFA Removed from My Peptide?Link
-
BenchChem. (n.d.). A Comparative Guide to TFA and HCl Salts in Peptide Research.Link
-
ThermoFisher Scientific. (n.d.). Peptide Solubility Guidelines.Link
-
ResearchGate. (2021). Is there a consensus/trend if peptides analogues containing D amino acids are more hydrophilic than its L-isomers?Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. lifetein.com [lifetein.com]
Minimizing side reactions in N-Methyl-D-methionine derivatives
The following guide serves as a specialized Technical Support Center for researchers working with N-Methyl-D-methionine (N-Me-D-Met) derivatives. It addresses the unique intersection of thioether reactivity, steric hindrance from N-methylation, and stereochemical preservation.
Topic: Minimizing Side Reactions in this compound Derivatives Role: Senior Application Scientist Status: Active Support Protocol
Introduction: The N-Me-D-Met Challenge
This compound presents a "perfect storm" of synthetic challenges. You are managing the high susceptibility of the thioether to oxidation (typical of Methionine) while simultaneously battling the extreme steric hindrance and cyclization risks inherent to N-methylated amino acids. Furthermore, the D-configuration requires strict vigilance against racemization to prevent the formation of difficult-to-separate diastereomers.
This guide is structured as a troubleshooting workflow to isolate and neutralize these variables.
Module 1: Preventing Thioether Oxidation & Alkylation
User Query: "I am observing a +16 Da mass shift (sulfoxide) and +56 Da shift (t-butyl) in my crude peptide. How do I stop this?"
Root Cause Analysis
The sulfur atom in the methionine side chain is a soft nucleophile.
-
Oxidation (+16 Da): During cleavage, reactive oxygen species or scavengers themselves can oxidize the thioether (
) to a sulfoxide ( ). -
S-Alkylation (+56 Da for t-butyl): Carbocations (e.g.,
) generated from the removal of protecting groups (like Boc or tBu esters) can attack the sulfur atom, forming a permanent sulfonium salt.
Troubleshooting Protocol
Step 1: Optimize the Cleavage Cocktail Standard "Reagent K" or "Reagent B" is often insufficient for Met-rich peptides. You must use a cocktail with high thio-scavenging capacity and reducing potential.
| Component | Role | Recommended Concentration |
| TFA | Solvent/Acid | 80-85% |
| Thioanisole | Primary S-Scavenger | 5% |
| EDT (1,2-Ethanedithiol) | Critical Potent Scavenger | 2.5 - 5% |
| Dimethyl Sulfide (DMS) | Reduces Met(O) formation | 3 - 5% |
| Ammonium Iodide (NH₄I) | Reductant (Reduces Met(O) in situ) | 2.5% (w/v) |
| Water | Scavenger | 2 - 3% |
Critical Note: If using Ammonium Iodide (NH₄I) , you must wash the resin with ether or DMF prior to cleavage to remove residual oxidizing agents. The iodide acts as a reducing agent:
. The liberated Iodine () gives the solution a red color, which can be quenched with ascorbic acid or dithionite post-cleavage [1, 2].
Step 2: Post-Synthetic Reduction (Rescue Strategy) If you detect Met(O) after cleavage, you can rescue the peptide rather than re-synthesizing.
-
Protocol: Dissolve crude peptide in dilute acetic acid. Add 10-20 equivalents of N-methylmercaptoacetamide or NH₄I/DMS . Heat at 37°C for 4-24 hours.
Module 2: Overcoming Steric Hindrance in Coupling
User Query: "Coupling onto the N-methyl group failed. I see unreacted amine and deletion sequences."
Root Cause Analysis
The N-methyl group creates significant steric bulk and eliminates the N-H proton, reducing nucleophilicity. Standard reagents (HBTU/HCTU) react too slowly, allowing the activated ester to hydrolyze or the resin-bound amine to degrade.
Troubleshooting Protocol
Scenario A: Coupling N-Me-D-Met to the resin/peptide
-
Reagent: HATU or COMU are preferred over HBTU.
-
Base: HOAt (7-aza-1-hydroxybenzotriazole) additive is crucial to boost kinetics.
-
Condition: Double coupling (2 x 45 min) is standard.
Scenario B: Coupling onto the N-terminus of N-Me-D-Met (The Hard Step) This is the bottleneck. The secondary amine of N-Me-D-Met is a poor nucleophile.
-
Use High-Activity Reagents:
-
HATU/HOAt: The gold standard for hindered couplings.
-
PyAOP: A phosphonium reagent that avoids guanidinylation side reactions if reaction times are prolonged [3].
-
-
The "Bis-Trichloromethyl Carbonate" (BTC) Method:
-
Generates an acid chloride in situ. Acid chlorides are far more reactive than OBt/OAt esters.
-
Caution: strictly anhydrous conditions are required.
-
-
Microwave Assistance:
-
Heat to 60°C or 75°C. The thermal energy overcomes the activation barrier imposed by the methyl group.
-
Visual Guide: Coupling Decision Tree
Figure 1: Decision matrix for selecting coupling conditions based on steric hindrance.
Module 3: The Diketopiperazine (DKP) Trap
User Query: "My yield is near zero. I found a cyclic byproduct in the waste stream."
Root Cause Analysis
N-alkyl amino acids (like N-Me-D-Met) are notorious for inducing Diketopiperazine (DKP) formation.
-
Mechanism: The N-terminal amine of the second amino acid attacks the C-terminal ester linkage to the resin.
-
Risk Factor: This is most severe at the dipeptide stage (e.g., H-AA2-(N-Me-D-Met)-Resin). The cis-amide bond conformation (favored by N-methylation) brings the amine and ester into proximity, facilitating cyclization and cleavage from the resin [4].
Troubleshooting Protocol
1. Resin Selection (The Primary Defense)
-
Avoid: Wang or Merrifield resins. The benzyl ester linkage is too stable, requiring harsh cleavage, but the DKP reaction happens during Fmoc deprotection.
-
Use: 2-Chlorotrityl Chloride (2-CTC) Resin .[1]
-
Why? The massive steric bulk of the trityl group physically blocks the N-terminal amine from attacking the ester linkage.
-
2. Optimizing Fmoc Deprotection DKP formation is base-catalyzed.
-
Avoid: 20% Piperidine (standard).
-
Use: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with Piperazine, or short deprotection times (e.g., 2 x 3 min instead of 2 x 10 min).
3. The "Unit" Approach
-
Instead of stepwise synthesis, synthesize the dipeptide (AA2 + N-Me-D-Met) in solution, purify it, and then couple the entire block to the resin. This bypasses the on-resin dipeptide stage entirely.
Figure 2: Mechanism of DKP formation leading to peptide loss from the resin.
Module 4: Stereochemical Integrity (Racemization)
User Query: "I am seeing diastereomers in my HPLC trace. Is the D-Met converting to L?"
Root Cause Analysis
While N-methyl amino acids cannot form the classic oxazolone intermediate (which requires an N-H), they can still racemize via enolization or formation of an oxazolonium ion under basic activation conditions. This is exacerbated by the high activation energy required to couple onto them.
Troubleshooting Protocol
-
Base Management:
-
Use DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Never exceed 2 equivalents of base relative to the amino acid. Excess base promotes proton abstraction from the alpha-carbon.
-
-
Additives:
-
Always use Oxyma Pure or HOAt . These lower the pH of the active ester environment compared to HOBt, suppressing base-catalyzed racemization.
-
-
Pre-activation:
-
Minimize pre-activation time. Add the base to the coupling mixture immediately before adding it to the resin. Prolonged contact of the activated ester with base increases racemization risk.
-
Summary of Recommendations
| Issue | Solution | Key Reagent/Method |
| Oxidation | Scavenge ROS during cleavage | NH₄I , DMS, EDT in cleavage cocktail |
| Steric Hindrance | Boost coupling kinetics | HATU/HOAt , Microwave (75°C) |
| DKP Formation | Prevent premature cleavage | 2-CTC Resin , Short deprotection |
| Racemization | Control basicity | Oxyma Pure , Limited DIEA (≤2 eq) |
References
-
Vertex AI Search. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]
-
Biotage. (2023).[1][2][3] How to handle peptides that contain methionine. Available at: [Link]
-
ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation. Available at: [Link]
-
Springer Nature Experiments. (2023). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Available at: [Link]
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of N-Methyl-D-methionine
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of N-Methyl-D-methionine , specifically targeting its differentiation from unmodified methionine, its L-enantiomer, and its isobaric analog S-methylmethionine (Vitamin U).
Content Type: Technical Comparison & Application Guide Audience: Drug Discovery Scientists, Proteomics Researchers, Analytical Chemists
Executive Summary
This compound (N-Me-D-Met) is a non-proteinogenic amino acid increasingly utilized in peptide therapeutics to enhance proteolytic stability. In electrospray ionization (ESI-MS), it appears as a protonated precursor [M+H]⁺ at m/z 164.07 .
Its fragmentation pattern is distinct from unmodified methionine (Met) but identical to its L-enantiomer (N-Me-L-Met) in standard achiral MS/MS. Crucially, it shares a nominal mass (164 Da) with S-methylmethionine (Vitamin U), a common biological sulfonium ion. This guide details the specific fragmentation pathways—driven by the N-methyl group—that allow unambiguous identification and differentiation from these interferences.
Key Differentiators at a Glance
| Feature | This compound | L-Methionine | S-Methylmethionine (Vitamin U) |
| Precursor (m/z) | 164.07 ([M+H]⁺) | 150.06 ([M+H]⁺) | 164.07 (Cation M⁺) |
| Primary Neutral Loss | -31 Da (Methylamine) | -17 Da (Ammonia) | -62 Da (Dimethyl sulfide) |
| Immonium Ion | m/z 118 | m/z 104 | m/z 102 (Homoserine lactone) |
| Chiral Resolution | Requires Chiral Selector | Baseline | N/A (Achiral center at S) |
Mechanistic Fundamentals of Fragmentation
The N-methylation of methionine fundamentally alters the charge localization and subsequent fragmentation kinetics during Collision-Induced Dissociation (CID).
The "Immonium Shift" Rule
In standard amino acid fragmentation, the formation of the immonium ion occurs via the loss of CO and NH₃ (or the N-terminal amine).
-
Unmodified Met: Loss of H₂O + CO
m/z 104 . -
N-Methyl-Met: The N-methyl group is retained on the nitrogen during the formation of the immonium ion. This results in a characteristic +14 Da shift .
-
Pathway:
-
Result: m/z 118 (Diagnostic Ion).
-
Amine Loss Specificity
The most abundant fragment in aliphatic amino acids is often the loss of the amine group.
-
Met: Eliminates ammonia (NH₃, 17 Da) to yield m/z 133.
-
N-Me-Met: Eliminates methylamine (CH₃NH₂, 31 Da) .
-
Result: m/z 133 .
-
Critical Note: While both precursors yield a product at m/z 133, the neutral loss is the differentiator. In a mixture, the precursor-to-product transition (164
133 vs 150 133) confirms the species.
-
The Isobaric Challenge: N-Methyl vs. S-Methyl
A frequent analytical error involves confusing N-Methyl-Methionine with S-Methylmethionine (Vitamin U). Both appear at m/z 164. However, their fragmentation mechanisms are chemically orthogonal.
-
N-Methyl-Met (Amine-driven): The charge is stabilized on the secondary amine. Fragmentation is driven by N-terminal losses (methylamine).
-
S-Methyl-Met (Sulfonium-driven): The charge resides on the tertiary sulfonium center. The bond energy of the C-S bond is significantly lower than the C-N bond.
-
Dominant Pathway: Rapid loss of neutral dimethyl sulfide (DMS, 62 Da).
-
Result: m/z 102 (Homoserine lactone ion).
-
Visualization: Divergent Fragmentation Pathways
The following diagram illustrates the mechanistic divergence between these isobaric species.
Figure 1: Divergent CID fragmentation pathways for isobaric N-Methyl and S-Methyl methionine species.
The Chiral Limitation (D vs. L)
Standard MS/MS cannot differentiate N-Methyl-D-Met from N-Methyl-L-Met. Both enantiomers possess identical internal energies and bond stabilities in the gas phase.
Solution: Chiral Chromatography
To distinguish the D-isomer (common in bacterial metabolites and synthetic drugs) from the L-isomer (mammalian metabolite), you must separate them prior to ionization.
Recommended Protocol:
-
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).
-
Mechanism: Host-guest interaction separates enantiomers based on steric fit before they enter the MS source.
-
Derivatization Alternative: If a chiral column is unavailable, derivatize with Marfey’s Reagent (FDAA) . This converts enantiomers into diastereomers, which separate easily on a standard C18 column and have distinct retention times.
Experimental Protocol: Characterization Workflow
This protocol is designed for the confirmation of this compound in peptide synthesis or biological matrices.
LC-MS/MS Conditions
-
Instrument: Q-TOF or Triple Quadrupole (QqQ).
-
Ionization: ESI Positive Mode.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Reverse Phase (for achiral purity) or Chiralpak ZWIX(+) (for enantiomeric purity).
Step-by-Step Workflow
Figure 2: Decision tree for the identification of N-Methyl-Methionine isomers.
Data Interpretation Table
Use this reference table to validate your experimental spectra.
| Fragment Ion (m/z) | Identity | Origin | Relative Abundance (Est.) |
| 164.07 | Precursor [M+H]⁺ | Intact Molecule | Variable (Source dependent) |
| 147.04 | [M+H - NH₃]⁺ | Minor Ammonia loss (Rare) | < 5% |
| 133.05 | [M+H - CH₃NH₂]⁺ | Loss of Methylamine | High (40-80%) |
| 118.06 | Immonium Ion | N-Methyl Immonium | High (60-100%) |
| 116.05 | [M+H - CH₃SH]⁺ | Side Chain Loss | Medium (20-40%) |
| 61.00 | [CH₃SCH₂]⁺ | Side Chain Fragment | Low (10-20%) |
References
-
Differentiation of N-methyl amino acids by MS/MS: Prabhakar, S., et al. (2019).[1][2] ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. [Link]
-
Fragmentation Mechanisms of Methionine Radical Cations: O'Hair, R. A. J., et al. (2009). Methionine, alpha-methylmethionine and S-methylcysteine radical cations: generations and dissociations in the gas phase. [Link]
-
Chiral Amino Acid Analysis: Hasegawa, H., et al. (2005). Determination of D- and L-enantiomers of methionine in plasma by gas chromatography-mass spectrometry. [Link]
-
Immonium Ion Reference Data: Bio-Synthesis Inc. Amino Acid Masses and Immonium Ions. [Link]
Sources
Comparing biological activity of N-Methyl-D-methionine vs D-methionine
COMPARATIVE GUIDE: N-METHYL-D-METHIONINE vs. D-METHIONINE
Content Type: Technical Comparison & Experimental Guide Target Audience: Drug Development Scientists, Toxicologists, and Metabolic Researchers.
Executive Summary: The Metabolic Divergence
This guide analyzes the biological distinctiveness of D-Methionine (D-Met) and its N-methylated derivative, This compound (NMDM) . While they share the same thioether side chain responsible for direct antioxidant scavenging, their biological fates are diametrically opposed due to a single methyl group modification at the
-
D-Methionine acts as a Metabolic Pro-drug . It is a substrate for D-Amino Acid Oxidase (DAAO), allowing conversion to L-Methionine and subsequent entry into the glutathione (GSH) synthesis pathway. It is widely validated for otoprotection and nephroprotection.
-
This compound acts as a Metabolically Stable Analog . The N-methylation sterically hinders DAAO recognition, preventing conversion to L-Methionine. This isolates its activity to direct chemical antioxidant effects and receptor modulation, decoupling it from the protein synthesis and methylation cycles.
Chemical & Physicochemical Profile
The structural modification significantly alters lipophilicity and pKa, influencing membrane permeability and transporter affinity.
| Feature | D-Methionine (D-Met) | This compound (NMDM) |
| CAS Number | 348-67-4 | 1272755-11-9 (HCl salt) |
| Structure | Free primary amine ( | Secondary amine ( |
| Stereochemistry | D-isomer (R-configuration) | D-isomer (R-configuration) |
| Lipophilicity (LogP) | Low (Hydrophilic) | Increased (Lipophilic shift due to methyl group) |
| DAAO Susceptibility | High (Primary Substrate) | Negligible/Resistant (Steric Block) |
| Primary Utility | Bioavailable Antioxidant / Nutritional Source | Metabolic Probe / Stable Antioxidant |
Mechanistic Comparison: The DAAO Checkpoint
The defining difference lies in the interaction with D-Amino Acid Oxidase (DAAO) . This FAD-dependent enzyme controls the "activation" of D-amino acids into the L-isomer pool.
Pathway Analysis
-
D-Met Pathway: DAAO oxidatively deaminates D-Met into
-keto- -methiolbutyrate (KMBA). KMBA is then transaminated to L-Methionine, which fuels Glutathione (GSH) synthesis (indirect antioxidant) and protein synthesis. -
NMDM Pathway: The N-methyl group prevents the formation of the imino-acid intermediate required by the DAAO catalytic cycle. Consequently, NMDM accumulates or is excreted unchanged, exerting only direct scavenging effects without boosting intracellular GSH pools.
Visualizing the Metabolic Fate
Figure 1: Metabolic bifurcation. D-Met feeds into the Glutathione pathway, while NMDM is metabolically arrested, acting solely as a direct scavenger.
Biological Activity & Therapeutic Applications
A. Otoprotection & Nephroprotection (Cisplatin Models)
-
D-Methionine: Extensively documented to reduce cisplatin-induced toxicity without compromising the antitumor efficacy of cisplatin. It works by binding platinum metabolites and boosting renal/cochlear GSH levels.
-
This compound: Theoretically offers prolonged systemic residence time because it is not rapidly cleared by DAAO. However, it lacks the ability to replenish GSH.
-
Research Insight: NMDM is a candidate when decoupling the antioxidant effect from metabolic integration is required (e.g., to avoid feeding methionine-dependent tumors).
-
B. Transport Kinetics
-
D-Met: Transported via systems shared with L-Met (e.g., System L, ASCT2), though often with lower affinity.
-
NMDM: N-methylation typically reduces affinity for classical amino acid transporters but may enhance passive diffusion due to higher lipophilicity. This can alter tissue distribution profiles, potentially increasing blood-brain barrier (BBB) penetration relative to the free amino acid.
Experimental Protocols for Validation
To objectively compare these compounds, researchers must validate the DAAO resistance and Cytoprotective Efficacy .
Protocol 1: D-Amino Acid Oxidase (DAAO) Susceptibility Assay
Purpose: To confirm NMDM is not metabolized to L-Met precursors.
-
Reagents: Porcine Kidney DAAO (Sigma), Peroxidase (HRP), o-Dianisidine (chromogen).
-
Setup:
-
Prepare 50 mM Pyrophosphate buffer (pH 8.3).
-
Test Groups: D-Met (10 mM), NMDM (10 mM), Negative Control (Buffer).
-
-
Reaction:
-
Mix Substrate + DAAO + HRP + o-Dianisidine.
-
DAAO converts D-Met
-Keto acid + + . -
reacts with o-Dianisidine (via HRP)
Brown color (Absorbance 436 nm).
-
-
Readout:
-
Measure
over 10 minutes. -
Expected Result: D-Met shows linear increase; NMDM shows flatline (similar to blank).
-
Protocol 2: Comparative Cytoprotection Assay (Cisplatin Model)
Purpose: To distinguish "Direct Scavenging" (NMDM) vs. "Metabolic Rescue" (D-Met).
-
Cell Line: HEI-OC1 (Auditory cells) or HK-2 (Kidney proximal tubule).
-
Treatment Groups:
-
Vehicle
-
Cisplatin (20
M) -
Cisplatin + D-Met (Pre-treat 1h)
-
Cisplatin + NMDM (Pre-treat 1h)
-
-
Inhibitor Challenge (The Critical Step):
-
Include a group with BSO (Buthionine sulfoximine) , a GSH synthesis inhibitor.
-
-
Logic:
-
If D-Met protection is lost with BSO
Mechanism is GSH-dependent (Metabolic conversion). -
If NMDM protection persists with BSO
Mechanism is Direct Scavenging.
-
Visualizing the Experimental Logic
Figure 2: Experimental decision tree to differentiate the mechanism of action using BSO challenge.
References
-
Pollegioni, L., et al. (2018). "Assays of D-Amino Acid Oxidase Activity." Frontiers in Molecular Biosciences. Link
- Citation Context: Standard protocols for DAAO activity and substrate specificity confirm
-
Campbell, K.C., et al. (2018). "Protective Effect of D-Methionine on Body Weight Loss, Anorexia, and Nephrotoxicity in Cisplatin-Induced Chronic Toxicity in Rats." Journal of Toxicology. Link
- Citation Context: Establishes D-Met as a validated otoprotective and nephroprotective agent.
-
Di Salvo, M.L., et al. (2021). "L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction."[1] Antioxidants. Link[1]
-
Citation Context: Mechanisms of methionine-based antioxidant defense and mitochondrial preservation.[1]
-
-
Gentilucci, L., et al. (2025). "Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique." Journal of Organic Chemistry. Link
-
Sacchi, S., et al. (2012). "D-Amino acid oxidase: Physiological role and applications." Cellular and Molecular Life Sciences. Link
- Citation Context: Detailed review of DAAO substrate specificity, confirming the requirement for a free -amino group.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Validation of Enantiomeric Purity for N-Methyl-D-methionine: A Comparative Analysis for Researchers
In the precise world of pharmaceutical sciences and biochemical research, the three-dimensional orientation of a molecule is paramount. The distinct chirality of a compound can dictate its efficacy, metabolic pathway, and potential toxicity. This guide offers a deep dive into the validation of enantiomeric purity for N-Methyl-D-methionine, a derivative of the essential amino acid methionine. We will explore and compare the primary analytical techniques, provide a detailed experimental protocol, and present a logical framework to assist researchers in selecting the most suitable method for their needs.
The Critical Role of Enantiomeric Purity in this compound
This compound is a chiral molecule with potential applications in various fields of research and drug development. As with many chiral compounds, its biological activity is often stereospecific, meaning the D-enantiomer may have vastly different physiological effects compared to its L-enantiomer counterpart. The presence of the undesired L-enantiomer as an impurity can lead to misleading experimental results, reduced therapeutic efficacy, or even adverse toxicological effects. Therefore, the rigorous and accurate determination of the enantiomeric purity of this compound is a critical quality attribute that underpins the reliability and validity of any scientific investigation or pharmaceutical application.
Comparative Analysis of Analytical Methodologies
The separation of enantiomers, which share identical physical properties in a non-chiral environment, requires specialized analytical techniques. The choice of method depends on several factors, including the required sensitivity, sample complexity, available equipment, and the specific goals of the analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
-
Principle of Separation: The enantiomers of this compound are introduced into the HPLC system and travel through a column packed with a chiral stationary phase. The CSP forms transient diastereomeric complexes with the enantiomers, and the difference in the stability of these complexes results in different retention times, allowing for their separation and quantification. For amino acid derivatives, macrocyclic glycopeptides like teicoplanin and cyclofructan-based CSPs have shown excellent results.[1][2]
-
Advantages:
-
High resolution and efficiency.
-
Direct analysis is often possible without derivatization.
-
Robust and reproducible, making it suitable for quality control.
-
-
Limitations:
-
Chiral columns can be expensive.
-
Method development can be time-consuming.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For non-volatile compounds like amino acids, derivatization is necessary.
-
Principle of Separation: The this compound enantiomers are first derivatized with a chiral or achiral reagent to make them volatile. If a chiral derivatizing agent is used, diastereomers are formed which can be separated on a standard achiral GC column. Alternatively, derivatized enantiomers can be separated on a chiral GC column.[3] The separated compounds are then detected by a mass spectrometer.
-
Advantages:
-
Exceptional sensitivity and selectivity.
-
Provides structural information, aiding in peak identification.
-
-
Limitations:
-
Requires a derivatization step, which can be time-consuming and a source of error.
-
Not suitable for thermally unstable compounds.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that uses an electric field to separate analytes. For chiral separations, a chiral selector is added to the background electrolyte.
-
Principle of Separation: The enantiomers of this compound are separated based on their differential migration in a capillary filled with a buffer containing a chiral selector, such as a cyclodextrin. The formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral selector leads to differences in their electrophoretic mobility and, consequently, their separation.[4][5]
-
Advantages:
-
High separation efficiency and short analysis times.
-
Low consumption of sample and reagents.
-
-
Limitations:
-
Lower concentration sensitivity compared to HPLC and GC-MS.
-
Reproducibility can be influenced by factors such as capillary surface and temperature.
-
Data Summary: A Head-to-Head Comparison
| Parameter | Chiral HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Diastereomeric interaction with a Chiral Stationary Phase | Separation of volatile derivatives on a chiral or achiral column | Differential mobility of diastereomeric complexes in an electric field |
| Derivatization | Often not required | Required | Not required |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL to fg/mL) | Moderate (µg/mL) |
| Resolution | High to Very High | Very High | Excellent |
| Analysis Time | 15-30 minutes | 20-40 minutes | 10-20 minutes |
| Key Advantage | Robustness, direct analysis | Unmatched sensitivity | High efficiency, low cost |
Experimental Protocol: Validation of this compound Enantiomeric Purity by Chiral HPLC
This protocol outlines a method for the determination of the N-Methyl-L-methionine enantiomer in a sample of this compound using a teicoplanin-based chiral stationary phase. This method is adapted from established procedures for the chiral separation of underivatized amino acids.[6]
Materials and Reagents
-
This compound reference standard (enantiomeric purity ≥99.5%)
-
N-Methyl-L-methionine reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (≥98%)
-
Ammonium acetate
-
Ultrapure water (18.2 MΩ·cm)
-
Chiral HPLC Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm particle size (or equivalent)
Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions
-
Mobile Phase: Methanol/Water/Formic Acid (70:30:0.02, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the mobile phase.
-
Spiked Solution: Prepare a 1 mg/mL solution of this compound and spike it with N-Methyl-L-methionine to a final concentration of 1% (w/w) to confirm peak identification and resolution.
Workflow Diagram
Caption: Workflow for enantiomeric purity validation by Chiral HPLC.
System Suitability
-
Resolution: The resolution between the this compound and N-Methyl-L-methionine peaks in the spiked solution should be ≥ 1.5.
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Precision: The relative standard deviation (RSD) for five replicate injections of the standard solution should be ≤ 2.0%.
Calculation of Enantiomeric Purity
Enantiomeric Purity (%) = [Area(D) / (Area(D) + Area(L))] x 100
Where:
-
Area(D) is the peak area of this compound.
-
Area(L) is the peak area of N-Methyl-L-methionine.
Decision-Making Framework for Method Selection
Choosing the right analytical method is a critical step. The following diagram provides a simplified decision-making process to guide your selection.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of the enantiomeric purity of this compound is an indispensable step in ensuring the quality and reliability of research and development efforts. Chiral HPLC stands out as a robust and versatile method for routine analysis, while GC-MS offers superior sensitivity for trace-level detection, and CE provides a high-efficiency alternative for rapid screening. By carefully considering the specific requirements of their study and leveraging the information presented in this guide, researchers can confidently select and implement an appropriate analytical strategy to ensure the stereochemical integrity of their this compound samples.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Methionine on Primesep 100 Column. Retrieved from [Link]
- Hroboňová, K., et al. (2015). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Analytical Methods, 7(13), 5434-5440.
- Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis, 122, 118-125.
-
MLM Medical Labs. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
- Patil, P. S., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Omega, 7(12), 10567-10575.
-
Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. PubMed. Retrieved from [Link]
- Yuan, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1695-1716.
-
Youn, J., et al. (2016). Enantiomeric Recognition and Separation by Chiral Nanoparticles. PMC. Retrieved from [Link]
- Sun, X., et al. (2005). A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy. Anticancer Research, 25(1A), 59-62.
-
Hroboňová, K., et al. (2015). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. RSC Publishing. Retrieved from [Link]
-
Gálová, Z., et al. (2015). Separation Of Methionine Enantiomers By Using Teicoplanin And Cyclofructan Columns. ResearchGate. Retrieved from [Link]
-
Fons, G., et al. (2023). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2014). HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine. PMC. Retrieved from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2001). Enantiomer Separation of Drugs by Capillary Electrophoresis Using Proteins as Chiral Selectors. PubMed. Retrieved from [Link]
- Wang, Y., et al. (2019). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- Hasegawa, H., et al. (2005). Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry.
-
Kodama, S., & Akiyama, T. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. Retrieved from [Link]
-
Campanella, B. (2023). Analysis of Methionine and Selenomethionine in Food Using GC–MS: An Interview with Beatrice Campanella. Chromatography Online. Retrieved from [Link]
-
Wang, Y., et al. (2019). Separation of amino acid enantiomers using capillary electrophoresis with a new chiral ligand. ResearchGate. Retrieved from [Link]
Sources
- 1. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
n-Methyl-d-methionine proper disposal procedures
Executive Summary & Core Directive
The Directive: N-Methyl-D-methionine is a modified amino acid derivative typically used in peptide synthesis and metabolic research.[1] While generally classified as low-hazard compared to acute toxins, its sulfur content and potential biological activity require strict adherence to Organic Chemical Waste protocols.[1] Do not dispose of this compound down the drain.
The Strategy:
Treat this compound as a Non-Regulated Organic Solid (unless in a hazardous solvent).[1] The primary disposal route is high-temperature incineration equipped with scrubbers to manage sulfur oxide (
Chemical Profile & Hazard Assessment
Before disposal, validate the specific form of the chemical (free base, hydrochloride salt, or protected derivative like Fmoc-N-Me-D-Met).[1]
| Parameter | Data / Characteristic |
| Chemical Name | This compound |
| Common Forms | Free base, HCl salt, or Fmoc-protected (e.g., CAS 1932384-22-9 for Fmoc derivative) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water, dilute acids, and polar organic solvents |
| Hazard Class (GHS) | Generally Not Classified or Category 2 Skin/Eye Irritant (Check specific Vendor SDS) |
| Reactivity | Incompatible with Strong Oxidizing Agents (risk of sulfoxide formation/exothermic reaction) |
| Combustion Byproducts | Carbon oxides ( |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert Insight: While standard Methionine (D- or L-) is often considered "food grade" in bulk, N-methylated derivatives are research chemicals. In the absence of a specific toxicological profile, the Precautionary Principle applies : handle as a potential irritant and bioactive agent.[1]
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation & Characterization
Objective: Prevent cross-contamination and dangerous reactions.[1]
-
Identify the Matrix:
-
Pure Solid: Segregate into "Solid Organic Waste."[1]
-
Aqueous Solution: If dissolved in water/buffer, segregation depends on concentration.[1] High concentrations (>5%) should be collected as "Aqueous Chemical Waste."[1]
-
Organic Solvent Solution: If dissolved in methanol, DCM, or DMF, the solvent dictates the hazard.[1] Segregate into "Flammable" or "Halogenated" waste streams.[1]
-
-
Check Incompatibilities: Ensure the waste container is free of oxidizers (e.g., Nitric Acid, Peroxides) to prevent the oxidation of the thioether group, which can generate heat and pressure.[1]
Phase 2: Packaging & Containment
Objective: Ensure container integrity during transport.
-
Solid Waste:
-
Liquid Waste:
Phase 3: Labeling & Documentation
Objective: Regulatory compliance (RCRA/local EHS).[1]
-
Label Content:
-
Waste Code (US Context):
Disposal Decision Logic (Visualized)
The following diagram outlines the decision-making process for segregating this compound waste.
Figure 1: Decision tree for segregating this compound based on physical state and solvent matrix.
Operational "Do's and Don'ts"
| Action | Protocol | Reasoning (Causality) |
| DO | Consolidate with compatible solid organic waste (e.g., other amino acids). | Reduces waste volume and disposal costs without compromising safety.[1] |
| DO | Wipe down the exterior of the container before transport.[1] | Prevents trace contamination of transport vehicles and personnel.[1] |
| DON'T | Dispose down the sink/drain. | Even if non-toxic, high BOD (Biochemical Oxygen Demand) and sulfur content can disrupt water treatment bacterial beds and violate local discharge permits.[1] |
| DON'T | Mix with Nitric Acid or Perchlorates .[1] | Methionine derivatives are reducing agents.[1] Mixing with strong oxidizers can cause immediate exothermic reactions and toxic gas evolution.[1] |
| DON'T | Autoclave waste containing this chemical.[1] | Thermal decomposition may release sulfurous odors (mercaptans/sulfides) that can contaminate the autoclave and the lab environment.[1] |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for D-Methionine (CAS 348-67-4) and derivatives.[1] PubChem.[1] Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] EPA.gov.[1] Available at: [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
